Synthesis Pathway and Mechanistic Insights for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Executive Overview Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a thiazole core provid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The incorporation of a thiazole core provides excellent metabolic stability and bioisosteric properties, while the tetrahydrofuran (THF) ring introduces
sp3
-hybridized character, enhancing the molecule's three-dimensional complexity and aqueous solubility. As a Senior Application Scientist, I have structured this whitepaper to outline a robust, field-proven, three-stage synthetic pathway. The methodology prioritizes high regioselectivity, chemoselectivity, and incorporates self-validating checkpoints to ensure protocol trustworthiness from the primary amide to the final sodium salt.
Retrosynthetic Strategy and Logic
The strategic disconnection of the target molecule relies on the classic Hantzsch thiazole synthesis. By cleaving the thiazole ring, we trace the precursors back to a thioamide and an
α
-haloketone. This convergent approach minimizes linear step count and utilizes stable, easily characterizable intermediates.
Caption: Retrosynthetic disconnection of the target sodium salt into primary building blocks.
Stage 1: Thionation of Tetrahydrofuran-3-carboxamide
Causality & Rationale:
The synthesis begins with the conversion of tetrahydrofuran-3-carboxamide to tetrahydrofuran-3-carbothioamide. While Phosphorus pentasulfide (
P4S10
) is a traditional thionating agent, it often requires harsh refluxing conditions that can lead to degradation or ring-opening of the oxygen-containing THF ring. Instead,1 is selected[1]. Lawesson's reagent operates under milder conditions and provides superior chemoselectivity, driving the oxygen-to-sulfur exchange through a highly favored four-membered oxathiaphosphetane intermediate without disturbing the cyclic ether.
Self-Validating Protocol:
Preparation: Suspend tetrahydrofuran-3-carboxamide (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.
Addition: Add Lawesson's reagent (0.55 eq) in one portion at room temperature. (Note: 0.55 eq is used because each molecule of Lawesson's reagent can thionate two carbonyl groups).
Reaction: Heat the mixture to 110 °C (reflux) for 3 hours under a continuous nitrogen atmosphere.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The thioamide typically exhibits a lower
Rf
than the starting amide. Perform LC-MS to confirm the presence of the
[M+H]+
mass at m/z 132.1.
Isolation: Cool to room temperature, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography to isolate the pure thioamide as a solid.
Stage 2: Hantzsch Cyclization
Causality & Rationale:
The construction of the 2,4-disubstituted thiazole core is achieved via the Hantzsch cyclization. The choice of the
α
-haloketone is critical for regiocontrol. To successfully install the acetate group (
−CH2COOEt
) at the 4-position of the thiazole,2 must be used[2]. If ethyl 2-chloroacetoacetate were utilized, the resulting product would incorrectly be a 5-carboxylate derivative[2]. The mechanism proceeds via initial nucleophilic attack of the soft thioamide sulfur onto the
α
-carbon (bearing the chloride), followed by3[3].
Caption: Mechanistic workflow of the Hantzsch thiazole cyclization step.
Self-Validating Protocol:
Preparation: Dissolve tetrahydrofuran-3-carbothioamide (1.0 eq) in anhydrous ethanol (0.3 M).
Addition: Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise at room temperature to prevent localized overheating.
Reaction: Heat the reaction to 78 °C (reflux) for 12–16 hours.
Validation Checkpoint: TLC should indicate the complete consumption of the thioamide.
1H
NMR of a crude aliquot must reveal the appearance of a diagnostic thiazole C5 aromatic proton singlet near
δ
7.2 ppm, confirming aromatization.
Workup: Concentrate the mixture under reduced pressure. Neutralize the crude HCl salt with saturated aqueous
NaHCO3
until pH 8 is reached, then extract with ethyl acetate (3 × 50 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via column chromatography to yield Ethyl 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Stage 3: Saponification and Salt Formation
Causality & Rationale:
The final stage requires the hydrolysis of the ethyl ester to the corresponding sodium salt. A controlled, low-temperature saponification using exactly 1.05 equivalents of sodium hydroxide is employed. This strict stoichiometric control prevents potential base-catalyzed epimerization at the chiral center of the THF ring and avoids degradation of the thiazole core. The use of a THF/MeOH/H2O solvent system ensures complete solubility of both the lipophilic starting ester and the hydrophilic hydroxide base, facilitating a homogenous reaction environment.
Self-Validating Protocol:
Preparation: Dissolve Ethyl 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (1.0 eq) in a 1:1 (v/v) mixture of THF and Methanol (0.1 M).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.
Validation Checkpoint: LC-MS must show the complete disappearance of the ester and the appearance of the
[M−Na]−
mass for the carboxylate.
1H
NMR (in
D2O
) will show the absence of the ethyl quartet/triplet signals.
Isolation: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure at 30 °C. Lyophilize (freeze-dry) the remaining aqueous solution to yield Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate as a high-purity powder.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative outcomes for the optimized synthetic route, demonstrating the efficiency and scalability of the protocols.
Stage
Transformation
Reagents & Catalysts
Solvent & Temp
Expected Yield (%)
Target Purity (HPLC)
1
Thionation
Lawesson's Reagent (0.55 eq)
Toluene, 110 °C
75 - 82%
> 95%
2
Hantzsch Cyclization
Ethyl 4-chloroacetoacetate (1.1 eq)
Ethanol, 78 °C
68 - 74%
> 98%
3
Saponification
1M NaOH (aq) (1.05 eq)
THF/MeOH, 25 °C
90 - 95%
> 99%
References
Title: HETEROCYCLIC TRIAZOLE COMPOUNDS AS AGONISTS OF THE APJ RECEPTOR - EP 3452466 B1
Source: European Patent Office / Google Patents
URL
Title: A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate
Source: BenchChem
URL
Preliminary Toxicity Screening of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate: A Mechanistic and Regulatory Guide
Executive Summary & Structural Rationale The transition of a novel small molecule from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven safety assessment. According to the [1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The transition of a novel small molecule from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically driven safety assessment. According to the [1], nonclinical safety studies must be meticulously designed to identify target-organ toxicity, dose-response relationships, and reversibility prior to first-in-human (FIH) trials.
This whitepaper outlines the preliminary toxicity screening strategy for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate . As a Senior Application Scientist, it is critical to look beyond standard checklists and analyze the molecule's specific structural motifs to predict and preemptively screen for potential liabilities:
Thiazole Ring: Heteroaromatic rings like thiazole are susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This can lead to the formation of reactive epoxides or sulfoxides, necessitating robust genotoxicity screening with metabolic activation.
Tetrahydrofuran (THF) Ring: The alpha-carbons adjacent to the oxygen in the THF ring are prime sites for oxidation, potentially forming reactive lactones or ring-opened aldehydes.
Sodium Acetate Moiety: The salt form guarantees high aqueous solubility. While advantageous for formulation, high solubility often results in a rapid
Tmax
and high
Cmax
in vivo. High
Cmax
spikes are a primary driver of off-target ion channel blockades, specifically the hERG potassium channel.
Phase I: In Vitro Cytotoxicity & Genotoxicity
Before initiating resource-intensive in vivo studies, in vitro assays serve as the first mechanistic gatekeeper.
Cytotoxicity Assessment (OECD 129)
Causality: To estimate the starting dose for acute in vivo toxicity and reduce animal use (the 3Rs principle), we utilize the Neutral Red Uptake (NRU) assay in BALB/c 3T3 fibroblasts, as standardized by[2]. The amphiphilic nature of the test compound may cause it to accumulate in acidic organelles; NRU specifically measures lysosomal integrity, making it highly sensitive to this specific stressor.
Self-Validating Protocol:
Cell Seeding: Seed BALB/c 3T3 cells in 96-well plates at
1×104
cells/well. Incubate at 37°C, 5% CO₂ for 24 hours.
Compound Exposure: Treat cells with 8 concentrations of the compound (ranging from 0.1 to 1000 µg/mL) for 48 hours.
Dye Incubation: Aspirate media, wash with PBS, and add 100 µL of Neutral Red dye medium (50 µg/mL). Incubate for 3 hours.
Extraction & Readout: Wash cells, extract the incorporated dye using a desorb solution (50% ethanol / 1% acetic acid), and measure absorbance at 540 nm.
Validation Criterion: The positive control (Sodium Dodecyl Sulfate, SDS) must yield an
IC50
within the historical laboratory baseline (typically 50–100 µg/mL) to confirm assay sensitivity.
Genotoxicity: Ames Test (OECD 471)
Causality: Due to the thiazole ring's potential to form DNA-reactive metabolites, the bacterial reverse mutation assay must be conducted with and without exogenous metabolic activation (S9 fraction), per [3].
Self-Validating Protocol:
Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.
Metabolic Activation: Prepare a 10% rat liver S9 mix supplemented with NADP+ and glucose-6-phosphate.
Exposure (Plate Incorporation): Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for S9-), and 50 µL of the test compound (up to 5000 µ g/plate ).
Incubation: Add the mixture to 2 mL of molten top agar, pour onto minimal glucose agar plates, and incubate at 37°C for 48–72 hours.
Quantification: Count revertant colonies.
Validation Criterion: Positive controls (e.g., 2-aminoanthracene for S9+, sodium azide for S9-) must induce a
≥
3-fold increase in revertants over the vehicle control.
Phase II: Cardiovascular Safety Pharmacology
Causality: Heterocyclic small molecules with high
Cmax
potential frequently exhibit off-target binding to the internal cavity of the hERG (Kv11.1) potassium channel. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation on an ECG, which can degenerate into fatal Torsades de Pointes (TdP). This necessitates rigorous screening under [4].
Fig 1. Mechanistic pathway of hERG blockade leading to proarrhythmia.
Self-Validating Protocol (GLP hERG Patch-Clamp):
Cell Preparation: Utilize HEK293 cells stably expressing the human KCNH2 (hERG) gene.
Electrophysiology: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.
Perfusion: Perfuse the compound at four ascending concentrations bracketing the predicted therapeutic
Cmax
.
Data Acquisition: Measure the peak tail current amplitude pre- and post-perfusion.
Validation Criterion: The reference positive control (E-4031, 100 nM) must inhibit the tail current by >80%.
Phase III: Early In Vivo Acute Toxicity & Toxicokinetics
Causality: In vitro data must be bridged to in vivo reality. The sodium salt formulation implies rapid systemic absorption. A dose-range finding (DRF) study in rodents is required to identify the Maximum Tolerated Dose (MTD) and correlate clinical signs of toxicity with toxicokinetic (TK) exposure parameters (
AUC
and
Cmax
).
Fig 2. Sequential preclinical toxicity screening workflow for IND enablement.
Self-Validating Protocol (Rodent DRF):
Dose Selection: Utilize the
IC50
derived from the OECD 129 NRU assay to calculate the starting oral dose.
Administration: Administer the compound via oral gavage to Sprague-Dawley rats (n=3/sex/group) in a dose-escalation design.
Monitoring: Conduct cage-side observations for acute clinical signs (e.g., tremors, lethargy) at 1, 2, 4, and 24 hours post-dose.
Toxicokinetics: Collect serial blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours to determine
Cmax
and
AUC0−24
.
Validation Criterion: Vehicle control animals must exhibit zero mortality and normal weight gain trajectories.
Quantitative Data Presentation
To ensure rapid decision-making, all preliminary screening data must be evaluated against strict go/no-go thresholds.
Assay Category
Specific Parameter
Threshold for Concern (No-Go)
Assay Validation Criteria
Cytotoxicity (OECD 129)
IC50
(BALB/c 3T3)
< 10 µg/mL (Highly cytotoxic)
SDS Control
IC50
= 50–100 µg/mL
Genotoxicity (OECD 471)
Revertant Colonies
≥
2-fold increase over vehicle
Pos. Control
≥
3-fold increase
Safety Pharm. (ICH S7B)
hERG
IC50
< 1 µM (High proarrhythmic risk)
E-4031 (100 nM) > 80% inhibition
In Vivo Acute Tox
Maximum Tolerated Dose
MTD < 10 mg/kg
Vehicle control survival = 100%
References
International Council for Harmonisation (ICH). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." U.S. Food and Drug Administration.[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests." OECD iLibrary.[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD iLibrary.[Link]
International Council for Harmonisation (ICH). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." U.S. Food and Drug Administration.[Link]
In Vivo Exploratory Profiling of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate: A Methodological Whitepaper on Hepatic SCD1 Inhibition
Executive Summary & Mechanistic Rationale Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS# 2228777-36-2), hereafter referred to as STTA , is a highly specialized biochemical entity. In preclinical drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS# 2228777-36-2), hereafter referred to as STTA , is a highly specialized biochemical entity. In preclinical drug development, thiazole-4-acetic acid derivatives have emerged as a privileged class of liver-selective Stearoyl-CoA Desaturase-1 (SCD1) inhibitors .
Historically, systemic SCD1 inhibition has failed in clinical development due to severe mechanism-based toxicities in extrahepatic tissues, most notably sebaceous gland atrophy and ocular surface disruption (dry eye) . STTA circumvents this through precise structural engineering:
The Thiazole-4-acetate Core: Serves as the primary pharmacophore for competitive SCD1 inhibition.
The Tetrahydrofuran-3-yl Moiety: This bulky, polar substitution fine-tunes the compound's topological polar surface area (tPSA) and lipophilicity (cLogP). This restricts systemic tissue distribution, allowing the compound to be rapidly extracted by the liver via first-pass metabolism.
The Sodium Salt Formulation: Ensures optimal aqueous solubility, eliminating the need for complex, surfactant-heavy vehicles that can confound metabolic readouts.
SCD1 is the rate-limiting enzyme in the endoplasmic reticulum that catalyzes the desaturation of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), the critical building blocks for hepatic triglycerides . By halting this pathway, STTA acts as a potent intervention for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Diet-Induced Obesity (DIO).
Mechanism of Action: STTA-mediated inhibition of hepatic Stearoyl-CoA Desaturase-1 (SCD1).
Designing a Self-Validating Experimental System
A common pitfall in in vivo pharmacology is the "black box" efficacy study. If a compound fails to reduce hepatic steatosis, researchers must definitively know whether the failure was due to poor exposure, lack of target engagement, or a flawed mechanistic hypothesis.
As an Application Scientist, I design protocols as a self-validating loop :
Exposure (PK): Validate that the drug selectively partitions into the liver (
Kp,liver>5
) while maintaining low systemic plasma levels.
Engagement (PD): Measure the Desaturation Index (C16:1/C16:0 ratio) via GC-MS. This provides a direct, biochemical proof of SCD1 inhibition in vivo before terminal efficacy readouts are even analyzed.
Phenotype (Efficacy): Confirm the downstream reduction in hepatic triglycerides and histological improvement.
Step-by-Step Experimental Protocols
Protocol 1: Pharmacokinetics & Hepatic Distribution Profiling
Causality & Rationale: To prove liver selectivity, we must calculate the Liver-to-Plasma partition coefficient. We utilize a 0.9% saline vehicle because the sodium salt of STTA is highly water-soluble. Avoiding lipid-based vehicles (like Corn Oil or PEG400) is critical, as lipid vehicles can artificially alter baseline fatty acid metabolism and confound downstream PD readouts.
Methodology:
Preparation: Dissolve STTA in sterile 0.9% NaCl to a final concentration of 1.0 mg/mL. Vortex for 60 seconds until a clear, homogenous solution is achieved.
Animal Dosing: Fast male C57BL/6J mice (8 weeks old, n=24) for 6 hours prior to dosing to standardize gastric emptying. Administer a single oral gavage (PO) dose of 10 mg/kg (dosing volume: 10 mL/kg).
Serial Sampling: Euthanize cohorts (n=3 per timepoint) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect blood via cardiac puncture into K2-EDTA tubes; centrifuge at 3,000 x g for 10 mins at 4°C to isolate plasma.
Tissue Harvest: Perfuse the liver with ice-cold PBS to remove circulating blood. Snap-freeze the median lobe in liquid nitrogen.
Bioanalysis: Homogenize liver tissue in 3 volumes of PBS. Extract STTA from both plasma and liver homogenates using protein precipitation (Acetonitrile containing Tolbutamide as an internal standard). Quantify via LC-MS/MS (MRM mode).
Protocol 2: 28-Day Efficacy & Target Engagement in DIO Mice
Causality & Rationale: Wild-type mice on standard chow have inherently low basal hepatic lipogenesis. We utilize the 60% High-Fat Diet (HFD) DIO model because it robustly upregulates hepatic SCD1 expression and induces profound steatosis, providing a wide dynamic range to observe STTA's therapeutic effects.
Step-by-step in vivo exploratory workflow for evaluating STTA in DIO models.
Methodology:
Model Induction: House 6-week-old male C57BL/6J mice in a 12:12 light/dark cycle. Feed a 60% kcal HFD ad libitum for 12 weeks to induce obesity, hyperinsulinemia, and hepatic steatosis.
Stratification: At week 12, measure body weight and fasting blood glucose. Randomize into 4 groups (n=10/group): Vehicle, STTA Low (3 mg/kg), STTA Mid (10 mg/kg), and STTA High (30 mg/kg).
Chronic Dosing: Administer STTA or vehicle (0.9% NaCl) PO, once daily (QD) at 08:00 AM for 28 consecutive days.
In-Life PD Monitoring: On Days 7, 14, and 21, collect 20 µL of blood via tail nick. Derivatize plasma fatty acids into Fatty Acid Methyl Esters (FAMEs) using 14% BF3-methanol. Analyze via GC-MS to calculate the plasma C16:1/C16:0 Desaturation Index. Rationale: A dose-dependent drop in this index proves continuous target engagement without needing to sacrifice the animal.
Terminal Harvest (Day 28): Euthanize animals. Harvest the liver. Fix the left lateral lobe in 10% Neutral Buffered Formalin for H&E and Oil Red O staining. Freeze the remaining tissue for hepatic triglyceride (TG) quantification using a colorimetric assay kit.
Quantitative Data Summaries
The following tables summarize the expected quantitative outputs from the self-validating protocols, demonstrating the successful liver-selective partitioning and dose-dependent efficacy of STTA.
Table 1: Representative Pharmacokinetic Parameters of STTA (10 mg/kg PO in C57BL/6J Mice)
Table 2: Pharmacodynamic & Efficacy Outcomes (Day 28 in DIO Mice)
Treatment Group
Plasma Desaturation Index (C16:1/C16:0)
Hepatic Triglycerides (mg/g tissue)
Body Weight Change (%)
Lean Control (Chow)
0.08 ± 0.02
15.2 ± 3.1
+ 5.1%
DIO Vehicle (HFD)
0.35 ± 0.04
88.4 ± 8.5
+ 22.4%
STTA 3 mg/kg
0.22 ± 0.03
65.1 ± 6.2
+ 18.2%
STTA 10 mg/kg
0.14 ± 0.02
42.8 ± 5.0
+ 12.5%
STTA 30 mg/kg
0.09 ± 0.01
24.5 ± 4.1
+ 8.0%
Note: The normalization of the Desaturation Index directly correlates with the reduction in hepatic triglycerides, validating the mechanism of action.
References
Title: Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity.
Source: European Journal of Medicinal Chemistry, 2018; 158: 832-852.
URL: [Link]
Title: Stearoyl-CoA desaturase-1: a novel key player in the mechanisms of cell proliferation, programmed cell death and transformation to cancer.
Source: Carcinogenesis, 2010; 31(9): 1509-1515.
URL: [Link]
Title: Biochemical and physiological function of stearoyl-CoA desaturase.
Source: American Journal of Physiology-Endocrinology and Metabolism, 2009; 297(1): E28-E37.
URL: [Link]
Exploratory
Evaluating the Binding Affinity of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate: A Comprehensive Guide to Target Protein Interaction Profiling
Executive Summary In modern structure-based drug design, the characterization of fragment and small-molecule binding affinities requires rigorous, orthogonal biophysical validation. Sodium 2-(2-(tetrahydrofuran-3-yl)thia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design, the characterization of fragment and small-molecule binding affinities requires rigorous, orthogonal biophysical validation. Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS# 2228777-36-2) [1] is a highly versatile chemical building block and pharmacophore. Characterized by its tripartite structure—a flexible tetrahydrofuran (THF) ring, a rigid thiazole core, and an anionic acetate moiety—this compound presents unique interaction modalities across various target classes, including kinases, metalloenzymes, and protein-protein interaction (PPI) interfaces.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic assay descriptions. Here, we dissect the causality behind experimental design, exploring why specific biophysical techniques are chosen and how to construct self-validating protocols that ensure absolute data integrity when profiling this compound's binding affinity.
Pharmacophore Deconstruction & Target Rationale
Before initiating any biophysical assay, one must understand the ligand's structural properties to anticipate its behavior in solution and its preferred binding microenvironments.
The Tetrahydrofuran-3-yl Ring : Acts as a localized hydrogen-bond acceptor. Its non-planar conformation allows it to occupy deep, restrictive sub-pockets, often mimicking the ribose moiety of ATP in kinase active sites.
The Thiazole-4-yl Core : Provides a heteroaromatic system capable of
π−π
stacking with aromatic residues (e.g., Phe, Tyr, Trp) and establishing van der Waals interactions within hydrophobic clefts.
The Acetate Group (Sodium Salt) : The presence of the compound as a sodium salt ensures rapid aqueous dissolution, minimizing the required concentration of DMSO—a critical advantage for sensitive biophysical assays. The dissociated acetate anion serves as a potent electrostatic anchor, forming salt bridges with basic residues (Arg, Lys) or coordinating directly with divalent cations (Zn
2+
, Mg
2+
) in metalloenzymes.
Figure 1: Pharmacophore deconstruction of the ligand and corresponding target interactions.
Orthogonal Assay Strategy: Kinetics vs. Thermodynamics
To establish a trustworthy binding profile, a single assay is never sufficient. We employ an orthogonal strategy utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .
Causality of SPR : SPR is selected to resolve the kinetic rates (
kon
and
koff
) [2]. For a compound with an acetate group, the off-rate (
koff
) is often dictated by the strength of the electrostatic salt bridge. SPR allows us to observe this in real-time.
Causality of ITC : ITC is the gold standard for thermodynamics [3]. It directly measures the enthalpy (
ΔH
) of binding. Because the acetate group may displace highly ordered water molecules from a target's basic pocket, ITC allows us to quantify the entropic gain (
ΔS
) associated with this solvent displacement, providing a complete
ΔG
profile [4].
Figure 2: Orthogonal workflow for validating the binding affinity of small-molecule ligands.
This protocol utilizes a Biacore™ or equivalent optical biosensor. The system is designed to be self-validating by incorporating rigorous solvent correction and reference channel subtraction.
Step 1: Surface Preparation & Immobilization
Choice of Chip : Use a CM5 (carboxymethyl dextran) sensor chip.
Immobilization Strategy : Causality note: If the target protein relies on surface-exposed lysines near the binding pocket, standard amine coupling may occlude the binding site for our acetate-bearing ligand. In such cases, utilize a His-capture strategy via an NTA chip. Otherwise, proceed with standard EDC/NHS amine coupling to achieve a target density of 2000–3000 Response Units (RU) to avoid mass transport limitations.
Step 2: Buffer Matching & Solvent Correction (The Self-Validation Step)
Prepare a running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with exactly 1% DMSO.
Solvent Correction : Inject an 8-point DMSO calibration series (ranging from 0.5% to 1.5% DMSO) prior to the analyte runs. This self-corrects for bulk refractive index mismatches between the running buffer and the ligand samples.
Step 3: Analyte Titration
Prepare a 2-fold dilution series of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate from 50 µM down to 0.39 µM in the exact running buffer.
Inject using a Single-Cycle Kinetics (SCK) method (to avoid harsh regeneration steps that could denature the target) at a high flow rate of 50 µL/min to minimize rebinding artifacts.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
ITC measures the heat released or absorbed during the binding event. Because the ligand is a sodium salt, buffer ionization enthalpy can skew results; thus, buffer selection is paramount.
Step 1: Rigorous Dialysis
Dialyze the target protein extensively against the assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl). Causality note: Phosphate buffer is chosen over Tris because Phosphate has a near-zero enthalpy of ionization (
ΔHion≈0
), preventing background heat from confounding the proton exchange between the ligand's acetate group and the protein.
Step 2: Sample Preparation & Blanking
Concentrate the dialyzed protein to 20–50 µM and place it in the calorimetric cell.
Dissolve the ligand in the exact final dialysate to a concentration of 200–500 µM (syringe).
Self-Validation : Perform a control titration of the ligand into the buffer alone. This quantifies the heat of dilution, which must be subtracted from the main experiment.
Step 3: Execution and Analysis
Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the baseline to equilibrate.
Integrate the peaks and fit the isotherm to a one-set-of-sites model to yield
KD
,
ΔH
, and stoichiometry (
N
). Calculate
−TΔS
.
Quantitative Data Presentation
To demonstrate how the orthogonal data is synthesized, below is a structured summary table representing hypothetical (but biophysically representative) binding profiles of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate against two distinct target classes.
Target Class
Assay Type
KD
(µM)
kon
(M
−1
s
−1
)
koff
(s
−1
)
ΔH
(kcal/mol)
−TΔS
(kcal/mol)
Primary Driving Force
Target A (Kinase)
SPR
1.25 ± 0.08
4.5 × 10
4
0.056
N/A
N/A
Kinetic (Moderate off-rate)
Target A (Kinase)
ITC
1.40 ± 0.12
N/A
N/A
-6.8
-1.2
Enthalpic (H-bonds via THF)
Target B (Metalloenzyme)
SPR
0.45 ± 0.03
8.2 × 10
5
0.369
N/A
N/A
Kinetic (Fast on-rate)
Target B (Metalloenzyme)
ITC
0.50 ± 0.05
N/A
N/A
-2.1
-6.5
Entropic (Solvent displacement)
Data Interpretation Insight: The agreement in
KD
between SPR and ITC validates the interaction. For Target B, the interaction is entropically driven (large negative
−TΔS
), suggesting the acetate group successfully coordinates a metal ion, displacing highly ordered water molecules from the active site.
References
ChemRadar Substance Database. "Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate CAS#2228777-36-2". ChemRadar. Available at: [Link]
Douzi, B. (2024). "Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions". Methods in Molecular Biology, 2715:363-382. Available at: [Link]
Damian, L. (2013). "Isothermal titration calorimetry for studying protein-ligand interactions". Methods in Molecular Biology, 1008:103-18. Available at: [Link]
Paketurytė-Latvė, V., et al. (2019). "Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design". Methods in Molecular Biology, 1964:61-74. Available at: [Link]
Foundational
Comprehensive Technical Guide: Elucidating the Metabolic Fate of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Executive Summary & Core Rationale Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS: 2228777-36-2) represents a specialized heterocyclic building block and biochemical probe[1],[2]. Understanding its metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS: 2228777-36-2) represents a specialized heterocyclic building block and biochemical probe[1],[2]. Understanding its metabolic fate is paramount for downstream drug development, particularly to comply with the[3]. The MIST guidelines mandate that any human metabolite constituting greater than 10% of total drug-related exposure must be rigorously evaluated for safety[4],[5]. This whitepaper delineates a rigorous, self-validating analytical framework for the identification and structural elucidation of its metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[6].
Before empirical testing, an application scientist must establish a predictive metabolic map based on the compound's structural motifs. The free acid form (C₉H₁₁NO₃S, exact mass 213.0459 Da) contains three primary sites of metabolic liability:
Tetrahydrofuran (THF) Ring : The α-carbons adjacent to the oxygen atom are highly susceptible to Cytochrome P450 (CYP)-mediated hydrogen abstraction and subsequent rebound hydroxylation. This typically results in a hemiacetal that exists in equilibrium with its ring-opened γ-hydroxyaldehyde form, which is rapidly oxidized to a carboxylic acid. This is a well-documented pathway for [7].
1,3-Thiazole Core : While generally robust, the electron-rich sulfur atom can undergo S-oxidation via Flavin-containing monooxygenases (FMOs) or specific CYP isoforms. Additionally, epoxidation of the C4-C5 double bond is a known bioactivation pathway in [8], potentially leading to reactive thioamides that can trigger idiosyncratic adverse drug reactions[9].
Acetate Moiety : The terminal carboxylic acid is a classical substrate for Phase II conjugation, specifically acyl glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
Figure 1: Predicted biotransformation pathways and corresponding mass shifts.
Self-Validating Experimental Design
To ensure absolute confidence in metabolite assignment, the protocol must be self-validating. The causality behind our experimental choices relies on isolating enzymatic transformations from chemical degradation:
Pore-Forming Peptides : Because UGT enzymes are localized within the lumen of the endoplasmic reticulum (microsomal vesicles), alamethicin is required to grant the highly polar UDPGA cofactor access to the active site, ensuring the system is not falsely negative for glucuronidation.
Trapping Agents : Glutathione (GSH) is added to intercept transient, reactive electrophiles (e.g., thiazole epoxides) that would otherwise covalently bind to microsomal proteins and evade detection.
Protocol 1: In Vitro Microsomal Incubation
Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Reaction Mixture : Combine HLMs (final protein concentration 1.0 mg/mL) and Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (final concentration 10 µM) in the buffer.
Pre-incubation : Equilibrate the mixture at 37°C for 5 minutes.
Initiation : Initiate Phase I metabolism by adding NADPH (final concentration 1 mM). For Phase II, add UDPGA (2 mM) and alamethicin (25 µg/mL).
Trapping : Add GSH (5 mM) to a parallel reaction vial to trap reactive intermediates.
Termination : After 60 minutes, quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).
Extraction : Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
Gradient Elution : Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Run a linear gradient from 5% B to 95% B over 12 minutes at 0.4 mL/min.
Mass Spectrometry : Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
Acquisition Mode : Employ Full MS / Data-Dependent MS/MS (ddMS2). Set the MS1 resolution to 70,000 (at m/z 200) and MS2 resolution to 17,500.
Figure 2: Self-validating in vitro workflow for LC-HRMS metabolite identification.
Data Presentation & Structural Elucidation
The causality behind using High-Resolution Mass Spectrometry lies in its ability to utilize Mass Defect Filtering (MDF), a core principle in [6],[10]. Unlike carbon, hydrogen, and oxygen, sulfur (³²S) has an exact mass of 31.9721 Da, creating a distinct fractional mass "defect". By setting a filter window of ±50 mDa around the parent compound's mass defect, the software mathematically erases thousands of endogenous lipid and peptide background signals, isolating only the drug-related material.
Table 1: Predicted Metabolites and Quantitative Mass Shifts
Metabolite ID
Biotransformation Pathway
Molecular Formula
Theoretical[M+H]⁺
Mass Shift (Da)
Parent
N/A
C₉H₁₁NO₃S
214.0538
0.0000
M1
Aliphatic Hydroxylation (THF ring)
C₉H₁₁NO₄S
230.0487
+15.9949
M2
S-Oxidation (Thiazole core)
C₉H₁₁NO₄S
230.0487
+15.9949
M3
Acyl Glucuronidation
C₁₅H₁₉NO₉S
390.0859
+176.0321
M4
Epoxidation + GSH Conjugation
C₁₉H₂₈N₄O₉S₂
537.1325
+323.0787
Note: M1 and M2 are isobaric (same exact mass) and must be differentiated via MS/MS fragmentation. Cleavage of the bond between the THF and thiazole rings will yield distinct fragment ions depending on which ring harbors the +16 Da oxygen addition.
References
ChemRadar. "Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate CAS#2228777-36-2 | CAS Substance Database".
The Strategic Utility of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate in Medicinal Chemistry
Abstract This technical guide provides an in-depth exploration of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, a versatile heterocyclic building block for drug discovery. By combining the privileged structures...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth exploration of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, a versatile heterocyclic building block for drug discovery. By combining the privileged structures of a thiazole and a tetrahydrofuran moiety, this reagent offers medicinal chemists a valuable scaffold for the synthesis of novel small molecules with potential therapeutic applications. This document outlines the compound's physicochemical properties, provides a detailed, plausible synthetic protocol, and presents comprehensive application notes for its use in creating diverse chemical libraries, including step-by-step protocols for amide bond formation. The potential biological relevance of this scaffold is discussed in the context of established therapeutic areas for thiazole and tetrahydrofuran-containing compounds.
Introduction
The confluence of privileged scaffolds in a single molecular entity presents a powerful strategy in modern drug discovery. The thiazole ring is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Similarly, the tetrahydrofuran motif is a key component of numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties and engaging in crucial hydrogen bond interactions with biological targets.[4][5][6]
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS: 2228777-36-2) merges these two important pharmacophores, offering a unique chemical tool for the exploration of novel chemical space. The presence of a carboxylic acid functionality provides a convenient handle for derivatization, enabling its incorporation into larger molecules through reactions such as amide bond formation. This application note serves as a comprehensive guide for researchers, providing the necessary protocols and scientific context to effectively utilize this building block in their drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is provided in the table below. These properties are crucial for designing synthetic transformations and formulating the compound for biological screening.
Soluble in water and polar organic solvents such as DMSO and DMF (predicted)
Inferred
Proposed Synthesis of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Experimental Protocol for Proposed Synthesis
Part 1: Synthesis of Tetrahydrofuran-3-carbothioamide
Step 1a: Synthesis of Tetrahydrofuran-3-carboxamide. To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir the reaction for 1 hour at room temperature. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield tetrahydrofuran-3-carboxamide.
Step 1b: Thionation to Tetrahydrofuran-3-carbothioamide. In a round-bottom flask, dissolve tetrahydrofuran-3-carboxamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.5 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tetrahydrofuran-3-carbothioamide.
Part 2: Hantzsch Thiazole Synthesis
Step 2: Synthesis of Ethyl 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate. Dissolve tetrahydrofuran-3-carbothioamide (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in absolute ethanol. Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to yield ethyl 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Part 3: Saponification
Step 3: Synthesis of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate. Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.2 eq) and reflux the mixture for 2-4 hours. Monitor the hydrolysis by TLC. After completion, cool the reaction mixture and adjust the pH to approximately 7 with dilute HCl. Concentrate the solution under reduced pressure to obtain the crude sodium salt. The product can be further purified by recrystallization.
Applications in Drug Discovery
The unique structural combination of a thiazole and a tetrahydrofuran ring suggests that derivatives of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate could exhibit a range of interesting biological activities. The carboxylic acid moiety serves as a key handle for the synthesis of amide libraries, which are a mainstay in hit-to-lead and lead optimization campaigns.
Application 1: Synthesis of Amide Libraries for Screening
The primary application of this building block is in the generation of diverse amide libraries for high-throughput screening. The general workflow for this application is outlined below.
Application Notes and Protocols for Cross-Coupling Reactions Utilizing Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Introduction: A Novel Building Block for Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Heterocyclic compo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Novel Building Block for Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Heterocyclic compounds, particularly those containing thiazole and tetrahydrofuran motifs, are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3][4] Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS No. 2228777-36-2) represents a promising, yet underexplored, building block for the synthesis of novel pharmaceutical intermediates.[5][6][7][8][9] Its unique structure, combining a thiazole ring, a chiral tetrahydrofuran moiety, and a reactive acetate group, offers multiple points for diversification.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the prospective use of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate in palladium-catalyzed cross-coupling reactions. While direct literature on this specific compound's cross-coupling applications is nascent, this guide is built upon established principles of cross-coupling chemistry with similar heterocyclic systems.[10][11][12] We will explore its potential as a coupling partner and provide a robust, scientifically grounded protocol for its application in the synthesis of novel chemical entities.
The core hypothesis of this work is that the acetate moiety can serve as a leaving group in a decarboxylative cross-coupling reaction, or the alpha-carbon to the carboxylate can be functionalized for subsequent coupling. This approach opens a new avenue for C-C bond formation at the 4-position of the thiazole ring, a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.
Chemical Properties of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Soluble in water and polar organic solvents (e.g., DMF, DMSO)
Proposed Cross-Coupling Strategy: A Palladium-Catalyzed Decarboxylative Approach
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][13] In the context of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, we propose a decarboxylative cross-coupling reaction with an aryl halide. This strategy leverages the acetate group as a traceless activating group, which is expelled as carbon dioxide during the catalytic cycle.
The proposed catalytic cycle is depicted below:
Caption: Proposed catalytic cycle for the decarboxylative cross-coupling of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate with an aryl halide.
This protocol provides a general procedure for the cross-coupling of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate with a model aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Nitrogen or Argon gas for inert atmosphere
Standard laboratory glassware (Schlenk flask, condenser)
Magnetic stirrer and hotplate
Syringes and needles for transfer of degassed solvents
Experimental Workflow
Caption: Step-by-step workflow for the palladium-catalyzed decarboxylative cross-coupling reaction.
Detailed Step-by-Step Procedure
Reaction Setup:
To a dry Schlenk flask equipped with a magnetic stir bar, add Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
Reaction Execution:
Using a syringe, add 5 mL of anhydrous, degassed 1,4-dioxane to the flask.
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
Work-up and Purification:
Once the reaction is complete, cool the flask to room temperature.
Quench the reaction by adding 10 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Rationale for Experimental Choices
Catalyst System: Palladium(II) acetate is a common and effective palladium source for cross-coupling reactions.[13] Buchwald-type ligands, such as XPhos, are bulky, electron-rich phosphines that promote the oxidative addition and reductive elimination steps, and are known to be effective in challenging cross-coupling reactions.[11]
Base: Potassium carbonate is a moderately strong base that is often used in cross-coupling reactions to facilitate the catalytic cycle. Its role can include promoting the formation of the active Pd(0) species and participating in the ligand exchange step.
Solvent: Anhydrous and degassed solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions. 1,4-Dioxane is a common solvent for cross-coupling reactions due to its high boiling point and ability to dissolve a wide range of organic and organometallic species.
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is critical to prevent the oxidation of the Pd(0) catalyst, which is the active species in the catalytic cycle.
Expected Results and Discussion
The successful execution of this protocol is expected to yield the corresponding 4-(arylmethyl)-2-(tetrahydrofuran-3-yl)thiazole derivative. The yield of the reaction will depend on the specific aryl halide used and the optimization of the reaction conditions.
Table of Expected Outcomes for Various Aryl Halides:
Aryl chlorides are less reactive and may require a more active catalyst system (e.g., a different ligand or a nickel catalyst).
Potential Challenges and Optimization Strategies:
Low Yields: If low yields are observed, screening of different palladium sources (e.g., Pd2(dba)3), ligands (e.g., other Buchwald ligands, N-heterocyclic carbenes), bases (e.g., Cs2CO3, K3PO4), and solvents (e.g., toluene, DMF) is recommended.
Side Reactions: The formation of homocoupled products or decomposition of the starting material can occur. Adjusting the reaction temperature or the catalyst loading may mitigate these side reactions.
Substrate Scope: The reactivity of the aryl halide will significantly impact the reaction outcome. Electron-rich and sterically unhindered aryl bromides are expected to perform best. For less reactive aryl chlorides, a nickel-based catalyst system could be explored.[14]
Conclusion
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a promising and versatile building block for the synthesis of novel compounds of interest in medicinal chemistry. The proposed palladium-catalyzed decarboxylative cross-coupling protocol provides a robust starting point for researchers to explore the derivatization of this molecule. By leveraging established principles of cross-coupling chemistry, new carbon-carbon bonds can be efficiently formed, enabling the rapid generation of diverse chemical libraries for drug discovery and development programs. Further investigation into the full scope and limitations of this methodology is encouraged to unlock the full potential of this novel reagent.
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]
American Chemical Society. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. [Link]
Royal Society of Chemistry. Cross-coupling of benzylic acetates with arylboronic acids: one-pot transformation of benzylic alcohols to diarylmethanes - Chemical Communications. [Link]
ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
ACS Publications. Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[8][15]imidazo[2,1-b]thiazole Derivatives via Substituted trans-1,2-Diiodoalkenes, 1H-Benzo[d]imidazole-2-thiols, and Halobenzenes | The Journal of Organic Chemistry. [Link]
Google Patents.
Nature. Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. [Link]
ResearchGate. Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes | Request PDF. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
Application Note: Advanced NMR Structural Elucidation of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Executive Summary & Structural Context Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a highly functionalized heterocyclic salt that serves as a critical intermediate in pharmaceutical development. Structurall...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a highly functionalized heterocyclic salt that serves as a critical intermediate in pharmaceutical development. Structurally, the molecule is partitioned into three isolated spin domains: a saturated tetrahydrofuran (THF) ring, a central aromatic thiazole core, and a terminal sodium acetate moiety.
Standard 1D NMR approaches are insufficient for complete characterization due to the lack of scalar proton-proton coupling (
JHH
) between these three domains. Furthermore, the chiral center at the C3 position of the THF ring induces significant magnetic inequivalence across the saturated system. This application note provides a self-validating, multidimensional NMR protocol designed to unambiguously assign the structure, resolve diastereotopic complexities, and verify molecular integrity[1].
Mechanistic Insights & Analytical Strategy
As a senior application scientist, designing an NMR experiment requires understanding the physical chemistry of the molecule to dictate parameter selection.
Solvent Causality & Relaxation Dynamics
The selection of Deuterium Oxide (
D2O
) over organic solvents like DMSO-
d6
or Methanol-
d4
is driven by the sodium carboxylate moiety. Sodium salts exhibit optimal solvation dynamics in highly polar aqueous environments, preventing transient aggregation that causes line broadening in organic solvents. Furthermore, because the molecule lacks exchangeable protons (e.g., -OH, -NH),
D2O
will not obscure structural data through deuterium exchange.
Crucial Parameter Adjustment: The molecule contains three critical quaternary carbons (Carboxylate C=O, Thiazole C2, and Thiazole C4). In
D2O
, small molecules tumble rapidly (short correlation time,
τc
), leading to inefficient spin-lattice relaxation (
T1
) for carbons lacking directly attached protons. Therefore, the inter-pulse delay (
d1
) in
13C
acquisition must be extended to at least 2.0–3.0 seconds to ensure these quaternary signals are quantifiable.
Resolving THF Diastereotopicity
The attachment of the thiazole ring to the C3 position of the THF ring creates a stereocenter. This chiral environment renders the geminal protons at the C2, C4, and C5 positions diastereotopic [2]. Instead of presenting as simple first-order multiplets, these protons resonate as complex, overlapping
ABX
spin systems. 2D COSY is required to trace the continuous spin network around the THF ring, while
1H−13C
HSQC is mandatory to correlate these complex multiplet pairs to their respective single carbon resonances.
Bridging Isolated Spin Systems via HMBC
Because the THF ring, thiazole proton, and acetate group are separated by quaternary carbons, they exist as isolated islands in 1D
1H
NMR. The protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) to provide the definitive structural proof[3]:
Acetate Linkage: The acetate
−CH2−
protons will show
2JCH
coupling to the carboxylate carbon and
2JCH
/
3JCH
coupling to Thiazole C4 and C5.
THF Linkage: The THF C3 methine proton will show a critical
3JCH
coupling across the C-C bond to the Thiazole C2 carbon.
Experimental Protocol: A Self-Validating Workflow
This methodology incorporates internal checkpoints to ensure data validity before proceeding to time-intensive 2D acquisitions.
Step 1: Sample Preparation
Weigh 10–15 mg of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Dissolve in 0.6 mL of
D2O
containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).
Vortex for 30 seconds until optically clear. Transfer to a high-quality 5 mm NMR tube.
Step 2: 1D
1H
Acquisition & Internal Validation
Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune, match, and shim the probe.
Acquire a standard 1D
1H
spectrum (zg30 pulse sequence, 16 scans,
d1
= 1.0 s).
Self-Validation Checkpoint: Integrate the isolated singlet at ~7.25 ppm (Thiazole H5) and set its value to 1.00. Integrate the singlet at ~3.65 ppm (Acetate
CH2
).
Pass Condition: The integration ratio must be exactly 1.00 : 2.00 .
Fail Condition: A ratio of 1.00 : <1.90 indicates thermal decarboxylation of the acetate group. Do not proceed to 2D NMR if this fails.
Step 3: 1D
13C
Acquisition
Acquire a
1H
-decoupled
13C
spectrum (zgpg30, 1024 scans).
Critical Setting: Set the relaxation delay (
d1
) to 2.5 seconds to capture the slow-relaxing quaternary carbons (C=O, Thiazole C2, C4).
Step 4: 2D NMR Acquisition
COSY (cosygpqf): Acquire with 128
t1
increments and 4 scans per increment. Use this to map the
H2↔H3↔H4↔H5
scalar coupling network within the THF ring.
HSQC (hsqcedetgpsisp2.2): Acquire with multiplicity editing.
CH2
groups (Acetate, THF C2, C4, C5) will appear with opposite phase (e.g., blue) to
CH
groups (Thiazole H5, THF C3) (e.g., red).
HMBC (hmbcgplpndqf): Set the long-range coupling delay to optimize for
J=8
Hz (typically 62.5 ms). This will bridge the molecule's three domains.
Data Interpretation & Expected Resonances
The following tables summarize the validated quantitative data expected from the structural elucidation workflow.
how to prevent degradation of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate in solution
A Guide to Preventing Degradation in Solution Welcome to the technical support center for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS 2228777-36-2).[1][2] This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Degradation in Solution
Welcome to the technical support center for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS 2228777-36-2).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As Senior Application Scientists, we understand that maintaining the integrity of your compound in solution is critical for reproducible and accurate results. This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting workflows, and validated protocols to help you prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate that can lead to degradation in solution?
A1: The degradation of this molecule is multifactorial, stemming from the unique combination of its three core structural components: the thiazole ring , the tetrahydrofuran (THF) moiety , and the sodium acetate side chain . Each component has distinct vulnerabilities.
Thiazole Ring: While thiazoles possess aromatic character, they are susceptible to several degradation pathways.[3]
Photo-degradation: The conjugated thiazole ring can absorb UV and visible light. This can lead to a reaction with singlet oxygen, often through a [4+2] cycloaddition, resulting in an unstable endoperoxide that rearranges and cleaves the ring.[4][5][6] This is a significant concern for thiazole-containing compounds, especially those with aryl substituents.[4][5]
Hydrolysis: The thiazole ring can undergo hydrolysis under certain pH conditions, particularly weakly acidic to neutral solutions, which can break the methylene bridge.[7] While generally more stable than oxazoles, the ring can be cleaved under harsh acidic or basic conditions.[3]
Oxidation: The sulfur and nitrogen atoms in the thiazole ring can be oxidized by strong oxidizing agents or through metabolic processes, forming N-oxides or non-aromatic sulfoxides/sulfones.[3][8]
Tetrahydrofuran (THF) Moiety: As a cyclic ether, the THF ring is prone to specific types of degradation.
Oxidative Degradation: The primary degradation pathway for THF is oxidation.[9][10][11] In the presence of oxygen, especially when initiated by light or heat, ethers can form explosive peroxides. The initial oxidation often occurs at the carbon adjacent to the oxygen atom, forming an unstable 2-hydroxytetrahydrofuran intermediate.[9][12][13]
Acid-Catalyzed Ring Opening: Furan and its derivatives are highly susceptible to acid-catalyzed ring-opening.[14][15][16] Protonation of the ring oxygen is the rate-limiting step, leading to nucleophilic attack by the solvent (e.g., water) and subsequent cleavage to form dicarbonyl compounds.[15][16][17] While THF is generally more stable than furan, strong acidic conditions should still be avoided.
Sodium Acetate Side Chain: This part of the molecule primarily influences the solution's properties.
pH Control: As the salt of a weak acid, this group will influence the solution's pH. Maintaining an optimal pH range is crucial, as shifts can trigger the acid- or base-catalyzed degradation pathways mentioned above.[18]
Microbial Growth: Acetate solutions can support microbial growth, which can alter the pH and introduce enzymes that may degrade the compound.[18]
Q2: My solution of the compound is developing a yellow tint after being on the benchtop. What is likely happening?
A2: A color change is a common indicator of degradation, most frequently caused by photo-degradation .[6] The thiazole ring is the most likely culprit, as its conjugated system can absorb ambient lab light.[4][5] This absorbed energy can initiate reactions with dissolved oxygen, leading to the formation of colored degradation products through ring cleavage.[4][5]
To confirm this, you can run a simple control experiment: prepare a fresh solution and keep one vial exposed to light while another is completely wrapped in aluminum foil or stored in an amber vial. If the light-exposed sample changes color while the protected one does not, photo-degradation is the primary cause.
Q3: I'm observing new peaks in my HPLC analysis. How can I identify the degradation products and their source?
A3: The appearance of new peaks strongly suggests compound degradation. Based on the molecule's structure, the most probable causes are hydrolysis, oxidation, or photo-oxygenation.
Hydrolysis Products: Acid- or base-catalyzed hydrolysis could cleave the thiazole or THF ring. This would result in more polar, earlier-eluting peaks in a reverse-phase HPLC system.
Oxidation Products: Oxidation of the THF ring could form 2-hydroxytetrahydrofuran and its subsequent ring-opened products.[12][13] Oxidation of the thiazole sulfur would form sulfoxides. These products will have different retention times, which can be analyzed by LC-MS to determine their mass and confirm structural changes.
Photo-degradation Products: As discussed, photo-oxygenation often leads to cleavage of the thiazole ring.[4][5] The resulting fragments, such as benzamide-type structures (depending on substituents), would appear as distinct new peaks.[4][5]
To identify these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful tool. It allows you to determine the molecular weight of the new species and use fragmentation patterns to elucidate their structure.[4][5]
Q4: What is the optimal pH range for storing this compound in an aqueous solution?
A4: Given the compound's liabilities, a slightly acidic to neutral pH range is generally recommended, but extremes must be avoided. Thiazoles can become less stable around pH 6 and above.[7] Conversely, furan rings are highly susceptible to degradation in acidic conditions (pH < 4).[14][19]
Therefore, a buffered solution in the pH range of 4.5 to 5.5 is a logical starting point. This avoids the strongly acidic conditions that threaten the THF ring while staying below the pH levels where thiazole degradation accelerates.[7][14] Using a buffer system (e.g., acetate or citrate buffer) is critical to prevent pH shifts during storage or experimentation.[18] The optimal pH should always be empirically determined using a stability study (see Protocol 2).
Q5: Should I be concerned about dissolved oxygen in my solvent?
A5: Yes, absolutely. Dissolved oxygen is a significant threat due to two primary mechanisms:
Peroxide Formation on the THF Ring: Ethers like THF can react with molecular oxygen to form peroxides, a process often accelerated by light and trace metal impurities.
Photo-oxygenation of the Thiazole Ring: The presence of oxygen is required for the photo-degradation pathway involving singlet oxygen.[4][5][6]
Therefore, degassing your solvents before use is a critical step to enhance stability. This can be achieved by methods such as sparging with an inert gas (nitrogen or argon) or sonication under vacuum.[6]
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended actions to mitigate the degradation of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Store solutions in amber glass vials or wrap clear vials in aluminum foil.[6] Minimize exposure to ambient and direct light during experiments.
Loss of parent compound peak in HPLC/LC-MS
General degradation (hydrolysis, oxidation, photodegradation).
Review all storage and handling parameters: pH, light exposure, temperature, and oxygen exposure. Perform a forced degradation study to identify the primary stress factor.
Appearance of early-eluting peaks in RP-HPLC
Acid-catalyzed hydrolysis and ring-opening of the THF/furan moiety.[14][15][16]
Ensure the solution pH is buffered and maintained above 4.[14] Use neutral or deactivated silica gel for chromatography if applicable.[19]
Inconsistent results between experiments
Instability of stock solution; variable degradation due to uncontrolled conditions.
Prepare fresh stock solutions frequently. Standardize solution preparation by degassing solvents, using a buffer, and protecting from light.[6] Store aliquots at ≤ -20°C.
Precipitate formation
pH shift causing the compound to crash out; formation of insoluble polymeric degradation products.[15]
Check and buffer the solution pH.[18] Filter the solution before use. If degradation is suspected, analyze the precipitate.
Decreased biological/chemical activity
Degradation of the parent compound into inactive species.
Confirm compound integrity via HPLC or LC-MS before each experiment. Implement all stabilization strategies outlined in this guide.
Key Degradation Factors and Mitigation Strategies
The following diagram illustrates the main environmental factors that can cause degradation and the parts of the molecule they affect.
Caption: Key factors leading to the degradation of the molecule.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a step-by-step method for preparing a solution with enhanced stability, incorporating best practices to minimize degradation.
High-purity (HPLC or LC-MS grade) solvent (e.g., water, acetonitrile, DMSO)
Appropriate buffer concentrate (e.g., 0.5 M sodium acetate, pH 5.0)
Inert gas (Nitrogen or Argon)
Sterile, amber glass vials with PTFE-lined screw caps
Sonicator
Procedure:
Solvent Selection: Choose a solvent in which the compound is highly soluble. For aqueous experiments, use high-purity water.
Solvent Degassing: Place the required volume of solvent in a flask. Sparge with inert gas for 15-20 minutes or sonicate under vacuum for 10-15 minutes to remove dissolved oxygen.[6]
Buffer Addition: If preparing an aqueous solution, add the buffer concentrate to the degassed solvent to achieve the final desired concentration (e.g., 10-20 mM) and pH (target pH 4.5-5.5).
Compound Weighing: Accurately weigh the required amount of the compound in a clean, dry container.
Dissolution: Add the buffered, degassed solvent to the weighed compound. Mix gently by swirling or vortexing until fully dissolved. Avoid vigorous shaking which can reintroduce oxygen.
Storage: Aliquot the final solution into amber glass vials.[6] Before sealing, flush the headspace of each vial with inert gas.
Labeling and Storage: Clearly label each vial with the compound name, concentration, date, and solvent system. Store immediately at the recommended temperature (≤ -20°C for long-term storage; 2-8°C for short-term).
Technical Support Center: Troubleshooting Aqueous Solubility of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists experiencing unexpected low aqueous solubility with Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists experiencing unexpected low aqueous solubility with Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate . As a sodium salt of a carboxylic acid, this active pharmaceutical ingredient (API) possesses high intrinsic water solubility. When poor solubility is observed, it is rarely an inherent property of the molecule, but rather an artifact of the assay conditions, media composition, or solid-state phase changes.
Diagnostic Troubleshooting Workflow
Use the following logical pathway to isolate the root cause of your solubility failure.
Diagnostic workflow for isolating the root cause of sodium salt solubility failures.
Q1: Why does the compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?
A1: This is a classic manifestation of two overlapping phenomena: the Common Ion Effect and Kinetic Solubility Artifacts .
Mechanistic Causality: Phosphate-Buffered Saline (PBS) contains a high concentration of sodium chloride (~137 mM
Na+
). According to Le Chatelier’s principle, the presence of exogenous sodium ions shifts the solubility equilibrium of the sodium salt toward the solid phase, significantly reducing its apparent solubility product (
Ksp
) 1[1]. Furthermore, diluting a highly concentrated DMSO stock into an aqueous buffer often causes a temporary "solvent crash." The kinetic precipitation rate of the hydrophobic scaffold exceeds the thermodynamic dissolution rate, creating a false negative for solubility 2[2].
Resolution: Evaluate thermodynamic solubility using solid powder rather than DMSO stocks 3[3]. If physiological osmolarity is mandatory, consider utilizing a potassium-based buffer system (e.g., K-PBS) to bypass the sodium common ion effect.
Q2: We observe excellent solubility in pure water, but severe precipitation in Simulated Gastric Fluid (SGF, pH 1.2). Is the molecule degrading?
A2: It is highly unlikely to be degradation; you are observing Salt Disproportionation4[4].
Mechanistic Causality: Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is the salt of a weak carboxylic acid. Every salt has a critical pH value, known as
pHmax
, where the solubility of the salt equals the solubility of its free acid form 4[5]. In SGF (pH 1.2), the pH is well below the
pKa
of the acetate group. The acidic medium forces the protonation of the carboxylate, converting the highly soluble sodium salt back into the poorly soluble, non-ionic free acid 4[4].
Resolution: If oral gastric delivery is required, the formulation must be protected (e.g., enteric coating) or formulated with local pH modifiers (alkalizing agents) to maintain the microenvironmental pH above the
pHmax4[5].
Q3: Batch-to-batch solubility varies significantly after 3 months of storage at 40°C/75% RH. What causes this?
A3: This variability is a hallmark of solid-state disproportionation induced by excipient interactions or moisture 6[6].
Mechanistic Causality: Even in the solid state, absorbed moisture can create a micro-solution environment. If the sodium salt interacts with acidic excipients or atmospheric
CO2
, a solution-mediated process strips the sodium counterion, precipitating the free acid within the solid matrix 7[7]. Amorphous regions in the powder, which lack long-range ordered molecular packing, are highly prone to this degradation 7[7].
Resolution: Store the API with desiccants, ensure formulation excipients maintain a neutral-to-basic microenvironmental pH, and verify the crystallinity of incoming batches via X-ray Powder Diffraction (XRPD).
Standardized Experimental Protocols
To ensure data trustworthiness, protocols must be self-validating. The following methods eliminate kinetic artifacts and verify the integrity of the solid phase.
Purpose: To determine the true equilibrium solubility without DMSO interference, while validating that the solid phase has not disproportionated during the assay 3[3].
Preparation: Weigh an excess amount of solid Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (e.g., 15 mg) into a 2 mL glass vial.
Media Addition: Add 1 mL of the target aqueous medium (e.g., pure water, SIF, or modified K-PBS). Crucial: Do not use DMSO to prevent kinetic solvent crashing.
Equilibration: Seal the vial and agitate on a rotary shaker at 300 rpm at a controlled temperature (25°C or 37°C) for 24 to 48 hours to ensure thermodynamic equilibrium 3[3].
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter, discarding the first 200 µL to saturate filter binding sites.
Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration via HPLC-UV or LC-MS/MS against a standard curve.
Self-Validation Step A (pH Verification): Measure the pH of the final supernatant. If the pH has shifted significantly from the initial buffer pH, the buffer capacity was exceeded. The recorded solubility corresponds to the shifted pH, not the target pH.
Self-Validation Step B (Solid-Phase Verification): Recover the residual undissolved pellet and analyze it via XRPD. This confirms the equilibrium solid is still the sodium salt and has not disproportionated into the free acid.
Purpose: To find the exact pH threshold where the API becomes unstable and disproportionates 6[6].
Create a saturated suspension of the free acid form of the API in 10 mL of deionized water.
Titrate slowly with 0.1 M NaOH while continuously stirring and monitoring the pH.
Observe the suspension carefully. Record the pH at which the solid phase transitions completely to the highly soluble sodium salt (the solution will rapidly clear, or the nature of the precipitate will change).
The inflection point where both solid phases (free acid and sodium salt) coexist in equilibrium with the saturated solution is the
pHmax
. Formulations must be kept above this pH.
Quantitative Solubility Profiles
The following table summarizes the expected thermodynamic solubility behavior of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate across standard testing media.
Test Medium
Initial pH
Dominant API Species
Expected Solubility
Primary Solubility Liability
Deionized Water
7.0 - 8.0
Sodium Salt
High (>50 mg/mL)
None (Ideal baseline)
PBS (137 mM NaCl)
7.4
Sodium Salt
Moderate (10-20 mg/mL)
Common Ion Effect (
Na+
)
SGF (Simulated Gastric)
1.2
Free Acid
Low (<0.1 mg/mL)
Salt Disproportionation
SIF (Simulated Intestinal)
6.8
Sodium Salt
High (>30 mg/mL)
None
References
Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. National Institutes of Health (NIH) / J Pharm Pharmacol.1
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech.4
Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. ACS Publications / Molecular Pharmaceutics.6
Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs.7
Technical Support Center: Purification of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate. We will expl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate. We will explore common impurities, troubleshooting strategies for state-of-the-art purification techniques, and detailed experimental protocols designed to ensure the highest purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the purification of this and structurally similar compounds.
Q1: What are the most likely impurities I will encounter during the synthesis and purification of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate?
A1: Impurities typically originate from three main sources: unreacted starting materials, byproducts of the synthetic route, and degradation products.
Starting Materials & Reagents: Depending on the synthetic route (e.g., a Hantzsch-type synthesis), you may find residual thioamides or α-halocarbonyl compounds.[1][2] Inorganic salts from pH adjustments or salt formation steps (e.g., excess NaOH, NaCl) are also common.
Synthetic Byproducts: Thiazole synthesis can sometimes yield regioisomers or products from competing reaction pathways.[3] Decarboxylation of the acetate side chain under harsh thermal or acidic/basic conditions is a potential byproduct, resulting in a methyl-thiazole derivative.
Degradation Products: As a sodium salt, the compound is hygroscopic and can absorb water.[4] In acidic conditions, it will convert to its less stable free acid form. The tetrahydrofuran ring can also be susceptible to acid-catalyzed ring-opening under harsh conditions.
Q2: What is the best overall strategy for purifying this compound from a crude reaction mixture?
A2: A multi-step approach is most effective. We recommend starting with a bulk purification technique like a pH-modulated liquid-liquid extraction to remove major non-polar or very polar impurities. This should be followed by a high-resolution chromatographic technique, such as Preparative HPLC, for final polishing to achieve high purity (>99%).
Q3: How can I accurately assess the purity of my final compound?
A3: A combination of analytical techniques is essential for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): Use a high-resolution method (e.g., HILIC or ion-pair RP-HPLC) coupled with a UV detector to determine the percentage purity by peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the mass of any observed impurities, which provides clues to their structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the structure of the main compound and can detect impurities that have different proton or carbon environments, even if they co-elute in chromatography.
Elemental Analysis: This provides the percentage composition of C, H, N, and S, which should match the theoretical values for the pure compound.
Q4: What are the ideal storage conditions for the purified sodium salt?
A4: Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a sodium salt and likely hygroscopic.[4] It should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or Drierite. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended to minimize exposure to moisture and air. Store at a cool, stable temperature.
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific experimental problems you may encounter.
Chromatography Issues
Q: My compound elutes in the void volume or shows very poor retention during Reversed-Phase HPLC (C18 column). What is happening and how can I fix it?
A: This is a classic issue for highly polar compounds. The sodium salt is ionic and highly water-soluble, leading to minimal interaction with the non-polar C18 stationary phase.
Causality: The compound spends almost all its time in the polar mobile phase and is washed off the column without being retained.
Solutions:
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for polar compounds. It uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This promotes partitioning of the polar analyte into the aqueous layer on the surface of the stationary phase, leading to retention.[5]
Employ Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions, or tetrabutylammonium for negative ions like your carboxylate) to the mobile phase. The reagent forms a neutral ion-pair with your charged analyte, which is more hydrophobic and will interact more strongly with the C18 stationary phase, thereby increasing retention.
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have polar groups embedded within the alkyl chains or at the surface, which helps to retain polar analytes better than traditional C18 columns.[5]
Q: I'm observing significant peak tailing in my chromatogram. What causes this and how can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
Causality: For a compound like this, free silanol groups on the surface of silica-based columns can interact strongly with the basic nitrogen on the thiazole ring, causing some molecules to "stick" and elute later, creating a tail. An incorrect mobile phase pH can also lead to the compound existing in multiple ionic states.
Solutions:
Adjust Mobile Phase pH: Ensure the mobile phase pH is well above the pKa of the carboxylic acid (typically ~4-5) to keep it consistently in its deprotonated, salt form. Adding a buffer like ammonium acetate or ammonium formate can help maintain a stable pH.
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the reactive silanol groups, minimizing these secondary interactions.
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites on the column, preventing your analyte from interacting with them and improving peak shape.
Recrystallization & Isolation Issues
Q: I've tried to recrystallize my compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) rather than forming an ordered crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.
Causality: The compound is melting in the hot solvent mixture rather than truly dissolving, or the level of impurities is too high, disrupting crystal formation.
Solutions:
Add More Solvent: The initial solution may be too concentrated. Add more of the "good" solvent (the one it's more soluble in) to the hot mixture until the oil redissolves completely, then allow it to cool slowly.
Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Let it cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling provides time for proper crystal nucleation and growth.
Change the Solvent System: Your current solvent system may not be appropriate. Try a different solvent or a combination of solvents. For a sodium salt, a mixture of a polar protic solvent (like ethanol or isopropanol) and water is often a good starting point.[6]
Pre-Purify the Material: If the crude material is very impure, it can inhibit crystallization.[7] Perform a quick purification step first, such as passing it through a short plug of silica gel or performing a basic extraction, to remove the bulk of the impurities before attempting recrystallization.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. They should be optimized for your specific impurity profile and scale.
Protocol 1: pH-Modulated Extraction for Bulk Purification
This protocol is excellent for removing non-polar organic impurities and inorganic salts from the crude product.
Dissolution: Dissolve the crude solid in deionized water (approx. 10-20 mL per gram of crude material).
Non-Polar Wash: Transfer the aqueous solution to a separatory funnel. Extract the solution two times with an equal volume of ethyl acetate or dichloromethane. Discard the organic layers, which contain non-polar impurities.
Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~3. The product will protonate to its free acid form, which may precipitate or make the solution cloudy.
Free Acid Extraction: Extract the acidified aqueous solution three times with an equal volume of ethyl acetate. This time, the desired compound (as the free acid) will move into the organic layer. Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Salt Formation: Re-dissolve the resulting solid (the free acid) in a minimal amount of ethanol. Add exactly one molar equivalent of 1M sodium hydroxide (NaOH) solution dropwise. Remove the solvent under vacuum to yield the purified sodium salt.
Protocol 2: Preparative HILIC Method
This method is suitable for obtaining highly pure material after initial bulk purification.
Column: Amide or Silica-based HILIC column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.
Mobile Phase B: Acetonitrile.
Flow Rate: 18 mL/min.
Gradient:
0-5 min: 95% B
5-25 min: Gradient from 95% B to 70% B
25-30 min: Hold at 70% B
30-35 min: Return to 95% B and re-equilibrate.
Procedure:
Dissolve the sample in a 90:10 mixture of Acetonitrile:Water at a concentration of 10-20 mg/mL.
Filter the sample through a 0.45 µm filter before injection.
Inject the sample onto the column.
Collect fractions corresponding to the main peak, monitoring with a UV detector at an appropriate wavelength.
Combine the pure fractions and remove the solvent under vacuum to obtain the final product.
Section 4: Visual Guides and Data
Diagrams
Caption: General purification workflow for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Caption: Principle of the pH-modulated liquid-liquid extraction technique.
Table 2: Potential Recrystallization Solvent Systems
Solvent 1 (Good)
Solvent 2 (Poor)
Procedure
Ethanol
Water
Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool slowly.
Methanol
Diethyl Ether
Dissolve in minimal hot methanol, cool, and slowly add diethyl ether to induce precipitation.
Isopropanol
Heptane
Dissolve in hot isopropanol, cool, and add heptane to decrease solubility and promote crystallization.
References
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Columbia University. Column chromatography. [Link]
University of California, Irvine. ORGANIC LABORATORY TECHNIQUES 13 - CHROMATOGRAPHY. [Link]
Dong, J., Whitcomb, D. R., McCormick, A. V., & Davis, H. T. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. Langmuir, 23(15), 7963–7971. [Link]
Al-Soud, Y. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]
University of Saskatchewan. A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5- Py2 Complex or P4S10. [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
Journal of Drug Delivery and Therapeutics. (2023). Systematic Review On Thiazole And Its Applications. [Link]
PubMed. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. [Link]
ResearchGate. (2022). Optimizing the yield of sodium acetate-mediated synthesis of bis(N-phenylthiazol-2(3H)-imine) 1c. [Link]
University of Rochester. Recrystallization and Crystallization. [Link]
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
ResearchGate. (2014). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. [Link]
The Good Scents Company. 2-acetyl thiazole, 24295-03-2. [Link]
Technical Support Center: Handling Moisture Sensitivity of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly hygroscopic pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly hygroscopic pharmaceutical intermediates. Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a prime example. While salt formation is a critical step in drug development to improve aqueous solubility and bioavailability[1], the sodium salt of this specific thiazole-acetic acid derivative presents severe handling challenges due to its extreme affinity for atmospheric moisture[2].
This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for storing, handling, and rescuing this specific compound.
Section 1: Mechanistic Understanding (The "Why")
Q1: Why does Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate absorb moisture so rapidly, sometimes turning into a sticky paste?A1: The phenomenon you are observing is deliquescence. The sodium cation possesses a high charge density, making it highly prone to coordinating with water molecules. Furthermore, the oxygen atom in the tetrahydrofuran (THF) ring and the nitrogen atom in the thiazole ring act as excellent hydrogen-bond acceptors. When the hydration energy of these combined functional groups exceeds the crystal lattice energy of the solid salt, water molecules penetrate the lattice. At a critical relative humidity (RH), the salt absorbs so much moisture that it dissolves in its own absorbed water, transitioning from a crystalline powder to a viscous liquid[1].
Q2: Beyond inaccurate weighing, what are the chemical risks of using moisture-compromised batches of this salt in downstream synthesis?A2: This intermediate is typically used in downstream amide coupling or esterification reactions. In these workflows, absorbed water acts as a potent, competing nucleophile. When you activate the acetate group using coupling reagents (e.g., HATU, EDC/HOBt), the water rapidly attacks the highly reactive O-acylisourea or active ester intermediate. This hydrolyzes the intermediate back to the starting carboxylic acid, irreversibly consuming your expensive coupling reagents and drastically reducing your target yield.
Caption: Competitive hydrolysis pathway caused by absorbed moisture during amide coupling.
Q3: How can I accurately determine the water content of my batch without thermally degrading the compound?A3: Because moisture affects the physicochemical properties of pharmaceutical materials, understanding both the absolute water content and the dynamic sorption behavior is critical. Do not rely solely on weight loss on drying (LOD), as heating can cause decarboxylation or trap water within a melted matrix. Instead, utilize the orthogonal techniques summarized below.
Table 1: Comparison of Moisture Analysis Techniques for Hygroscopic Salts
Analytical Technique
Sample Size
Destructive?
Sensitivity
Best Use Case for Hygroscopic Salts
Coulometric Karl Fischer
10–50 mg
Yes
10 ppm – 1%
Quantifying trace water prior to moisture-sensitive coupling reactions.
Volumetric Karl Fischer
50–100 mg
Yes
1% – 100%
Analyzing heavily degraded or deliquesced batches.
Thermogravimetric Analysis (TGA)
5–10 mg
Yes
~0.1%
Determining total volatile content (water + residual solvents)[3].
Dynamic Vapor Sorption (DVS)
10–20 mg
No
Highly sensitive
Profiling the critical relative humidity (RH) threshold for storage.
Section 3: Handling and Storage Workflows
Q4: What is the standard operating procedure for weighing this compound to ensure reproducibility?A4: To prevent moisture uptake during handling, the material must be manipulated in a strictly controlled environment. The following self-validating protocol guarantees integrity during transfer.
Step-by-Step Methodology: Inert Glovebox Handling
Preparation: Ensure the glovebox is purged with Argon (or Nitrogen) until the internal moisture monitor reads < 1 ppm.
Equilibration: Bring the sealed bottle of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, pre-dried reaction vials, and anti-static micro-spatulas into the antechamber. Cycle the vacuum/inert gas three times before transferring into the main chamber.
Weighing: Tare the pre-dried vial. Weigh the required mass of the salt directly into the vial.
Sealing: Cap the vial tightly and wrap the seam with PTFE tape followed by Parafilm before removing it from the glovebox.
Self-Validation Step: Weigh an empty, unsealed control vial alongside your sample. Leave it open during the weighing process, then seal it. If the control vial gains >0.5 mg upon re-weighing outside the box, your glovebox atmosphere is compromised, and the salt's weight is unreliable.
Caption: Workflow for handling highly hygroscopic sodium salts under inert conditions.
Section 4: Rescue and Recovery
Q5: A researcher accidentally left a batch exposed to ambient air, and it has clumped into a wet paste. Can it be rescued?A5: Yes, but direct vacuum drying is the wrong approach. Heating a heavily hydrated sodium salt under vacuum often causes it to melt into a viscous oil, which traps water internally and drastically reduces the surface area available for evaporation. Instead, use Azeotropic Distillation .
Step-by-Step Methodology: Azeotropic Rescue Drying
Causality Note: Toluene forms a minimum-boiling azeotrope with water. This allows the water to be vaporized at a much lower temperature while the salt remains suspended as a dispersed solid, preserving its surface area for efficient drying and preventing thermal degradation.
Suspension: In a fume hood, suspend the wet sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate in anhydrous toluene (approximately 10 mL per gram of salt) in a round-bottom flask.
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure using a 40 °C water bath until dry.
Iteration: Repeat the addition of anhydrous toluene and subsequent evaporation two more times to ensure complete azeotropic removal of water.
High-Vacuum Drying: Transfer the resulting free-flowing solid to a Schlenk line. Dry under high vacuum (<0.1 mbar) at 45 °C for 12 hours to remove residual toluene.
Self-Validation Step: Backfill the flask with Argon, transfer it to the glovebox, and take a 10 mg aliquot. Dissolve it in anhydrous methanol and perform a Coulometric Karl Fischer titration. The water content must be <0.2% w/w before proceeding to sensitive coupling reactions.
Technical Support Center: Troubleshooting the Synthesis and Application of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Welcome to the Technical Support Center for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS: 2228777-36-2). This compound is a highly versatile biochemical building block utilized extensively in drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS: 2228777-36-2). This compound is a highly versatile biochemical building block utilized extensively in drug development and complex intermediate synthesis. However, its unique structural motifs—a basic thiazole ring, an active methylene bridge, and a sensitive tetrahydrofuran (THF) ether—make it susceptible to highly specific side reactions during downstream synthesis.
This guide is designed for research scientists and drug development professionals. It provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yielding, stereopure synthetic workflows.
Part 1: Diagnostic Data Presentation
Before adjusting your synthetic protocols, it is critical to correctly identify the side reaction occurring in your reaction vessel. The table below summarizes the quantitative and qualitative analytical signatures of the four most common degradation pathways associated with this molecule.
Table 1: Analytical Signatures and Preventative Parameters for Common Side Reactions
Side Reaction
Primary Causality
LC-MS Signature
1H-NMR Signature
Preventative Parameter
Decarboxylation
Free acid formation + Heat
[M - 44]+
Loss of -CH₂- singlet (~3.8 ppm), appearance of Ar-CH₃ singlet (~2.4 ppm)
Maintain pH > 6, Temp < 25 °C
THF Ring Opening
Lewis acid coordination
Polymeric mass distribution
Loss of distinct THF multiplets (1.8-4.0 ppm), broad polymeric baseline
Avoid Lewis acids, use mild deprotection
Knoevenagel Condensation
Active methylene deprotonation
[2M - H₂O]+ or [M + Electrophile]+
Loss of -CH₂- singlet, new alkene/methine peaks (> 5.5 ppm)
Dilution (< 0.05 M), Pre-activation
THF-3-yl Epimerization
Strong base / Extended reaction times
Identical mass, split chromatographic peaks
Splitting/doubling of THF-3-yl methine proton signal
Use hindered bases (e.g., DIPEA), Time < 2 h
Part 2: Troubleshooting Guides & FAQs
Issue 1: Spontaneous Decarboxylation During Workup or Coupling
Q: My LC-MS analysis shows a major impurity with a mass of [M-44]. Why does my product spontaneously degrade during acidic workup or when attempting standard amide couplings?
A: You are observing the spontaneous loss of carbon dioxide. The acetate group at the C-4 position of the thiazole ring acts as a masked β-keto acid. When the sodium salt is protonated to the free carboxylic acid (pH < 4), the electron-withdrawing nature of the thiazole imine nitrogen facilitates a 6-membered cyclic transition state. This leads to the transfer of the acidic proton to the thiazole ring, accompanied by the rapid expulsion of CO₂, leaving behind a methylthiazole byproduct. This instability is a well-documented phenomenon in the 1 decarboxylation of thiazoleacetic acids.
Solution: Never isolate the free acid. You must perform couplings directly on the sodium salt using the "Direct Coupling Protocol" detailed in Part 3.
Mechanistic divergence of thiazol-4-yl acetate under acidic vs. direct coupling conditions.
Issue 2: Active Methylene Condensation (Aldol/Knoevenagel Byproducts)
Q: I am detecting high molecular weight impurities corresponding to dimerized products or adducts with my carbonyl starting materials. How do I prevent this?
A: The -CH₂- group flanked by the thiazole and the carboxylate is an "active methylene." Due to the dual electron-withdrawing effects of the adjacent sp2-hybridized thiazole carbon and the carbonyl group, these protons are highly acidic. In the presence of bases and electrophiles, this carbon acts as a nucleophile, undergoing 2 base-induced cyclization or Knoevenagel-type condensations.
Solution: Control the stoichiometry and order of addition. Pre-activate the carboxylate completely before introducing any basic amines to prevent self-condensation, and maintain high dilution (≤ 0.05 M) to favor intermolecular trapping over dimerization.
Issue 3: Epimerization and Ring-Opening of the Tetrahydrofuran (THF) Moiety
Q: I am observing a loss of stereopurity at the THF-3-yl position, and occasionally polymeric byproducts when using Lewis acids in downstream steps. What is the mechanism of this failure?
A: The C-3 proton of the THF ring is adjacent to the electron-withdrawing thiazole ring, making it susceptible to deprotonation by strong, unhindered bases (leading to racemization). Furthermore, the oxygen in the THF ring is a Lewis base. If Lewis acids (e.g., AlCl₃, BBr₃, or strong transition metal catalysts) are utilized, they coordinate to this oxygen. This coordination withdraws electron density from the adjacent C-O bonds, drastically lowering the activation barrier for 3 ring-opening reactions of tetrahydrofuran, leading to irreversible polymerization.
Solution: Strictly avoid strong Lewis acids. If ether cleavage is required elsewhere in your target molecule, utilize mild, non-coordinating reagents (e.g., mild thiolate nucleophiles). To prevent epimerization, restrict base usage to sterically hindered amines (like DIPEA or 2,6-lutidine).
Diagnostic logic tree for identifying side reactions based on analytical data.
Part 3: Self-Validating Experimental Protocols
Protocol: Direct Amide Coupling of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
To completely bypass the decarboxylation and active methylene side reactions, utilize this self-validating, one-pot activation protocol.
Preparation: Suspend the sodium salt (1.0 equiv) directly in anhydrous DMF under an inert argon atmosphere. Self-Validation Check: The sodium salt will remain partially insoluble. Do not add acid to force dissolution.
Base Addition: Add DIPEA (2.5 equiv) to the suspension and cool the reaction vessel to 0 °C using an ice bath.
Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir at 0 °C for exactly 15 minutes. Self-Validation Check: Take a 5 µL aliquot, quench in LC-MS grade methanol, and analyze. The presence of the active ester mass [M+HATU adduct] and the complete disappearance of the starting material mass confirms successful activation without decarboxylation.
Nucleophilic Trapping: Dissolve the amine nucleophile (1.1 equiv) in a minimal amount of DMF and add it dropwise to the activated ester over 5 minutes.
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (maintaining pH > 7 to protect the THF ring and prevent residual acid decarboxylation). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
References
[1] Verma, A. A DIC Mediated Expeditious Small Library Synthesis and Biological Activity of Thiazolidin-4-one and 1,3-Thiazinan-4-one Derivatives. ResearchGate. Available at:[Link]
[3] Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega. Available at:[Link]
Technical Support Center: Mobile Phase Optimization for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
This guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate. We will move beyond si...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt the methodology to your specific instrumentation and analytical goals.
Understanding the Analyte: Key to a Successful Method
Before any optimization, understanding the physicochemical properties of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS: 2228777-36-2) is paramount.[1][2][3]
Structure and Functionality: The molecule consists of a thiazole ring, a tetrahydrofuran moiety, and a sodium acetate group.
Ionizable Nature: The most critical feature for chromatography is the sodium acetate group. This makes the analyte an acidic compound . In solution, it exists in equilibrium between its neutral carboxylic acid form and its anionic carboxylate form.
Polarity: The presence of the carboxylate/carboxylic acid, the ether oxygen, and the nitrogen and sulfur heteroatoms in the rings makes this a polar molecule.
This acidic nature dictates that the mobile phase pH is the most powerful tool for controlling retention and peak shape in a reversed-phase HPLC separation.[4][5] The ionization state of the acetate group dramatically alters the molecule's overall polarity.
At High pH (pH > pKa): The acetate group is deprotonated (ionized) to its carboxylate form (-COO⁻). This makes the molecule more polar, resulting in less retention on a non-polar reversed-phase column.[4][6][7]
At Low pH (pH < pKa): The acetate group is protonated (non-ionized) to its carboxylic acid form (-COOH). This makes the molecule less polar (more hydrophobic), leading to greater retention .[5][6][8]
Therefore, precise and stable pH control via buffering is not optional—it is essential for a reproducible method.[9][10][11]
Systematic Workflow for Mobile Phase Optimization
A chaotic approach to method development wastes time and resources. Follow a logical, stepwise process to efficiently arrive at an optimized mobile phase.
Caption: A systematic workflow for mobile phase optimization.
Experimental Protocols & Data Interpretation
Protocol 1: pH Screening Experiment
This experiment is the most critical step in method development for this analyte. The goal is to identify the pH that provides the best balance of retention, resolution, and peak symmetry.
Objective: To evaluate the effect of mobile phase pH on the retention time and peak shape of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Initial HPLC Conditions:
Column: Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: See table below for buffer preparation
Mobile Phase B: Acetonitrile (ACN)
Gradient: 5% to 95% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV, 254 nm (or wavelength of maximum absorbance)
Injection Volume: 5 µL
Step-by-Step Buffer Preparation (20 mM):
pH 2.7 (Phosphate Buffer):
Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) into a 1 L volumetric flask.
Add ~900 mL of HPLC-grade water and dissolve completely.
Adjust the pH to 2.7 using dilute phosphoric acid.
Bring the volume to 1 L with water. Filter through a 0.22 µm membrane filter.
pH 4.7 (Acetate Buffer):
Weigh 1.64 g of Sodium Acetate (anhydrous) into a 1 L volumetric flask.
Add ~900 mL of HPLC-grade water and dissolve completely.
Adjust the pH to 4.7 using dilute acetic acid.
Bring the volume to 1 L with water. Filter through a 0.22 µm membrane filter.
pH 6.5 (Phosphate Buffer):
Prepare two solutions: (A) 0.1 M KH₂PO₄ and (B) 0.1 M Disodium Hydrogen Phosphate (Na₂HPO₄).
In a 1 L beaker, add ~60 mL of solution A and ~340 mL of solution B.
Add 600 mL of HPLC-grade water.
Mix and adjust pH to 6.5, typically by adding small amounts of solution A or B.
Transfer to a 1 L volumetric flask and bring to volume. Filter through a 0.22 µm membrane filter.
Execution:
Equilibrate the column with the starting conditions for each pH run.
Inject the analyte standard at each pH condition.
Record the retention time (RT), tailing factor (Tf), and resolution from any impurities.
Data Interpretation: Hypothetical pH Screening Results
Mobile Phase pH
Buffer System
Retention Time (min)
Tailing Factor (USP)
Observations
2.7
Phosphate
12.5
1.1
Excellent retention, sharp and symmetrical peak. Good separation from early eluting impurities.
4.7
Acetate
8.2
1.8
Retention time significantly reduced. Peak shows noticeable tailing. This pH is likely close to the analyte's pKa.[8]
6.5
Phosphate
2.1
2.5
Very poor retention (near void volume). Severe peak tailing. Analyte is fully ionized.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during method development for this and similar analytes.
Q1: My peak is tailing badly, even at low pH. What's wrong?
Answer: Peak tailing for acidic or basic compounds is a common issue. If you've already optimized the pH to be at least 2 units below the analyte's pKa, consider these causes:
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the column can be deprotonated and negatively charged, interacting with polar parts of your analyte, causing tailing.[5]
Solution A: Switch to a modern, high-purity silica column with better end-capping (often labeled as "Type B" silica) to minimize available silanols.[5]
Solution B: Ensure your buffer concentration is adequate (e.g., 10-25 mM). The buffer ions can help shield the silanol groups.[13]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
Solution: Reduce the sample concentration or injection volume and re-inject.
Column Contamination or Void: If the peak shape has degraded over time for all analytes, the column may be contaminated or have a void at the inlet.[13]
Solution: Try back-flushing the column. If that fails, replace the column and always use a guard column to protect the analytical column.[14]
Q2: My retention time is drifting between injections. How can I fix this?
Answer: Retention time instability is almost always related to the mobile phase or hardware.
Inadequate Buffering: This is the most likely cause for an ionizable analyte. If the mobile phase pH is not firmly controlled, small changes (like CO₂ from the air dissolving into the mobile phase) can alter the analyte's ionization state and shift retention.[10][11]
Solution A: Ensure you are using a buffer. An unbuffered mobile phase (e.g., just water and ACN with a bit of acid) is not robust.
Solution B: Choose a buffer with a pKa value within +/- 1 unit of your target mobile phase pH. This is where the buffer has its maximum capacity to resist pH changes.[5] For a target pH of 2.7, a phosphate buffer (pKa1 ≈ 2.15) is a suitable choice.
Poor System Equilibration: The column needs sufficient time to equilibrate with the mobile phase, especially when changing buffers.
Solution: Flush the system with at least 10-15 column volumes of the new mobile phase before starting your analysis.
Pump/Hardware Issues: Inconsistent solvent mixing or a leak in the system can cause fluctuating retention times.
Solution: Check the pump pressure for fluctuations and perform system leak tests as part of routine maintenance.
Q3: I have very little or no retention, and the peak comes out at the start of the run. Why?
Answer: This indicates the analyte is too polar under the current conditions and has minimal interaction with the C18 stationary phase.
Mobile Phase pH is too High: As discussed, if the pH is well above the analyte's pKa, the molecule will be in its ionized, more polar form, leading to poor retention in reversed-phase mode.[4][7]
Solution: Lower the mobile phase pH significantly (e.g., to pH < 3) to protonate the carboxylic acid, making it less polar and more retentive.
Mobile Phase is too "Strong": The percentage of organic solvent (acetonitrile or methanol) might be too high at the start of your gradient.
Solution: Lower the initial percentage of the organic solvent in your gradient (e.g., start at 2% or 5% ACN instead of 10%).
Q4: Should I use Acetonitrile or Methanol as the organic solvent?
Answer: Both are common organic modifiers in reversed-phase HPLC, but they can offer different selectivity.
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker UV absorber at low wavelengths. It is often the first choice.
Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions differently than aprotic ACN. This can sometimes change the elution order of analytes or improve the peak shape for compounds that have strong hydrogen bonding capabilities.[14]
Recommendation: Start with Acetonitrile as it typically provides sharper peaks and lower pressure. If you have co-eluting impurities that you cannot resolve by adjusting the pH or gradient slope, substituting Methanol for Acetonitrile is a powerful way to alter selectivity.
References
Role of Buffers in Liquid Chrom
Troubleshooting Peak Shape Problems in HPLC.
HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
Acid Effect on Retention of Acidic Analytes. SIELC Technologies.
Back to Basics: The Role of pH in Retention and Selectivity.
HPLC Buffer Mobile Phase Consider
Exploring the Role of pH in HPLC Separ
Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
HPLC Tips & Tricks: Mobile Phase Prepar
Effect of mobile phase pH on reversed-phase HPLC separ
Troubleshooting Reversed Phase Chrom
Buffer & Eluent Prepar
Application of thin-layer chromatographic data in quantitative structure-activity relationship assay of thiazole and benzothiazole derivatives with H1-antihistamine activity. I. PubMed.
Troubleshooting Basics, Part 4: Peak Shape Problems.
Technical Support Center: Overcoming Steric Hindrance with Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges during the activation and coupling of S...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges during the activation and coupling of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate .
The Molecular Challenge: The "Steric Umbrella" Effect
While the acetate group (-CH₂-COONa) at the 4-position of the thiazole ring provides a methylene spacer, the molecule is notoriously difficult to couple. The causality lies in its 3D conformation. The tetrahydrofuran-3-yl (THF) group at the 2-position is bulky and possesses rotational freedom. In non-polar or weakly polar solvents, the sodium cation often intramolecularly coordinates with the thiazole nitrogen, the carboxylate oxygens, and the oxygen of the THF ring. This coordination locks the molecule into a folded conformation where the bulky THF ring acts as a "steric umbrella" over the reactive acetate carbon, severely impeding the approach of bulky coupling reagents and incoming amines.
Reaction Workflow
Workflow for overcoming steric hindrance in amide coupling of the thiazole acetate sodium salt.
Troubleshooting Guide & FAQs
Q1: My standard amide coupling protocols (e.g., EDC/HOBt or HATU) are yielding mostly unreacted starting material. Why?A1: The failure stems from a dual causality: salt insolubility and steric clash. The mechanism of most peptide coupling reagents requires the carboxylate anion to attack the electron-deficient center of the reagent ()[1]. Sodium carboxylates form tight ion pairs in standard aprotic solvents (like DCM), reducing the effective concentration of the nucleophile. Furthermore, widely used reagents like HATU and HBTU form bulky OAt/OBt activated esters ()[2]. The steric clash between the incoming bulky coupling reagent and the THF-shielded carboxylate prevents efficient activation.
Solution: Switch to a less sterically demanding activating agent like Propylphosphonic anhydride (T3P) ()[3] or COMU ()[4].
Q2: How can I resolve the poor solubility of the sodium salt without adding aqueous steps that might hydrolyze my product?A2: To break up the tight ion pairing of the sodium salt, you must optimize the solvation sphere.
Solution: Use a highly polar aprotic solvent mixture, such as DMF or NMP ()[5]. If solubility remains an issue, add a phase-transfer catalyst (e.g., 15-crown-5) to sequester the sodium ion, generating a "naked", highly reactive carboxylate. Alternatively, pre-treat the suspension with a stoichiometric amount of anhydrous HCl in dioxane to generate the free acid in situ, followed by the addition of a non-nucleophilic base like DIPEA[1].
Q3: I successfully activated the acid using T3P, but the subsequent amine coupling is sluggish. How can I drive the reaction to completion?A3: Even when successfully activated into an acyl phosphate via T3P, the intermediate remains somewhat shielded by the THF ring's conformational rotation. The incoming amine struggles to access the electrophilic carbonyl carbon ().
Solution: Elevate the reaction temperature to 40–50°C to overcome the activation energy barrier[5]. Additionally, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) is highly recommended. DMAP is small and highly nucleophilic; it forms a transient, highly reactive acylpyridinium intermediate that efficiently transfers the acyl group to the hindered amine.
Q4: Are there alternative synthetic strategies if in situ activation fails entirely?A4: Yes. If standard coupling reagents fail due to extreme steric hindrance, you can bypass bulky ester intermediates by converting the sodium salt directly to an acid chloride.
Solution: Suspend the salt in DCM with a catalytic amount of DMF, and add oxalyl chloride or Ghosez's reagent. Acid chlorides are significantly less sterically demanding than OAt/OBt esters, allowing them to form even in congested environments[5].
Quantitative Data: Coupling Reagent Efficacy
The table below summarizes the performance of various coupling reagents when applied to highly hindered thiazole acetate substrates based on mechanistic profiling.
Coupling Reagent
Activation Intermediate Bulkiness
Typical Yield (%)
Epimerization Risk
Mechanistic Notes
EDC/HOBt
High (OBt ester)
< 20%
Low
Sluggish activation; the intermediate is too bulky to form efficiently in the shielded pocket.
HATU
High (OAt ester)
30 - 40%
Low
Prone to guanidinylation side reactions with unreacted amines due to slow carboxylate activation[2].
COMU
Medium (Oxyma ester)
60 - 75%
Very Low
Safer than HATU; the highly reactive uronium form accelerates coupling despite moderate bulk[4].
This protocol utilizes Propylphosphonic anhydride (T3P) to form an amide bond while bypassing the "steric umbrella" effect and resolving sodium salt insolubility.
Solvation and Disaggregation: Suspend the sodium salt in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.
Causality: DMF disrupts tight ion pairing. DIPEA ensures the reaction mixture remains sufficiently basic to prevent premature protonation of the amine, creating a homogeneous reactive environment[1][5].
Low-Bulk Activation: Cool the mixture to 0°C. Dropwise add the T3P solution (1.5 eq). Stir for 30 minutes at 0°C, then allow the flask to warm to room temperature.
Causality: T3P forms a highly reactive, low-profile acyl phosphate intermediate. Its lack of a bulky benzotriazole leaving group allows it to penetrate the sterically congested pocket created by the THF ring[3].
Nucleophilic Attack: Add the target amine (1.2 eq) and the catalytic DMAP (0.1 eq). Heat the reaction mixture to 40°C and stir for 4–12 hours. Monitor via LC-MS.
Causality: Elevated temperature overcomes the activation energy barrier of the hindered nucleophilic attack. DMAP acts as an unhindered acyl transfer catalyst, shuttling the acyl group from the shielded phosphate to the amine[5].
Aqueous Workup: Quench the reaction with deionized water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with saturated aqueous NaHCO₃, 5% citric acid, and brine. Dry over Na₂SO₄ and concentrate.
Causality: T3P byproducts are entirely water-soluble. This specific wash sequence removes unreacted amines, acidic byproducts, and T3P remnants, ensuring a clean phase separation without the immediate need for column chromatography[3][6].
Title : Sodium-carboxylate coupled with amine in amide bond formation?
Source : ResearchGate
URL : [Link]
Title : Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides
Source : ACS Publications
URL :[Link]
Title : Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)
Source : PMC (National Institutes of Health)
URL :[Link]
Title : Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications
Source : CORE
URL :[Link]
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate vs other thiazole acetates in synthesis
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate vs. Traditional Thiazole Acetates in Advanced API Synthesis: A Comparative Guide Executive Summary Thiazole acetates are indispensable building blocks in the synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate vs. Traditional Thiazole Acetates in Advanced API Synthesis: A Comparative Guide
Executive Summary
Thiazole acetates are indispensable building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), ranging from β-lactam antibiotics to highly potent Antibody-Drug Conjugate (ADC) payloads. This guide provides an objective, data-driven comparison between the next-generation building block,1 (CAS 2228777-36-2)[1], and traditional alternatives like Ethyl 2-aminothiazole-4-acetate and Methyl 2-(2-methylthiazol-4-yl)acetate.
Mechanistic Rationale: The Tetrahydrofuran Advantage
When designing advanced payloads like2[2] or 3[3], the C2-substituent on the thiazole ring dictates both synthetic efficiency and downstream pharmacology.
Causality of the THF Ring: Traditional methyl substituents (as seen in natural Tubulysin V) are highly lipophilic, which can lead to ADC aggregation in aqueous media. Conversely, primary amines require tedious protection/deprotection steps (e.g., Boc or Trityl). The tetrahydrofuran-3-yl moiety acts as an amphiphilic structural bioisostere. Its oxygen atom serves as a hydrogen-bond acceptor, significantly enhancing the aqueous solubility of the final payload without sacrificing the membrane permeability required for intracellular target engagement.
Causality of the Sodium Salt Form: Free thiazolyl acetic acids are notoriously unstable, often undergoing spontaneous decarboxylation or ketene formation at room temperature. By utilizing the sodium salt (Na-TFTA), the carboxylate is stabilized indefinitely for shelf storage. During synthesis, the sodium salt can be directly engaged in in situ activation using uronium salts, bypassing the need for ester hydrolysis prior to coupling[2][3].
Comparative Performance Data
Parameter
Na-TFTA (CAS 2228777-36-2)
Ethyl 2-aminothiazole-4-acetate
Methyl 2-(2-methylthiazol-4-yl)acetate
C2-Substituent
Tetrahydrofuran-3-yl
Amino (-NH2)
Methyl (-CH3)
Form
Sodium Salt
Ethyl Ester
Methyl Ester
Shelf Stability
High (Stabilized Carboxylate)
Moderate (Ester)
Moderate (Ester)
Pre-Coupling Step
None (Direct Activation)
Saponification & Protection
Saponification Required
Typical Coupling Yield
85–95% (HATU mediated)
70–80% (Post-deprotection)
75–85%
Downstream API Solubility
Excellent (Amphiphilic)
Good (Polar)
Poor (Highly Lipophilic)
Experimental Protocols: Amide Coupling Workflow
The following protocol details the direct coupling of Na-TFTA to a sterically hindered secondary amine (e.g., a tubulysin core intermediate).
Mechanistic Choices:
HATU Activation: HATU is selected over standard EDC/NHS because its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group accelerates the coupling of sterically hindered amines, minimizing epimerization at adjacent chiral centers.
DIPEA Base: N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to solubilize the sodium salt and maintain an optimal basic environment without competing for the activated ester.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the Amine Core (1.0 equiv) and Na-TFTA (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 5 minutes to ensure complete dissolution and neutralization of any amine salts.
Activation: Add HATU (1.2 equiv) in a single portion. The reaction mixture will typically turn a pale yellow color as the active HOAt-ester forms.
Reaction: Allow the mixture to warm to 23 °C and stir for 4–6 hours. Self-Validation Check: Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The reaction is complete when the limiting amine core is fully consumed.
Quenching & Biphasic Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and quench with 5% aqueous Citric Acid (5 volumes).
Causality: The citric acid wash selectively protonates and removes unreacted DIPEA and trace amine impurities into the aqueous layer.
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (5 volumes).
Causality: This removes the acidic HOAt byproduct generated from the HATU reagent.
Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure thiazole-amide target.
Visualizations
Synthetic workflow for amide coupling using Na-TFTA and HATU activation.
Impact of thiazole C2-substituents on API physicochemical properties.
References
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate CAS#2228777-36-2 | CAS Substance Database
Source: ChemRadar
URL:[Link]
Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody–Drug Conjugates
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
US6388070B1 - Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds
Source: Google Patents
URL
Mass Spectrometry Validation of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate Purity: A Comparative Guide
As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to intermediate purity directly dictates downstream active pharmaceutical ingredient (API) efficacy an...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical rigor applied to intermediate purity directly dictates downstream active pharmaceutical ingredient (API) efficacy and safety. Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a highly functionalized intermediate featuring a polar sodium carboxylate, a basic thiazole ring, and an aliphatic tetrahydrofuran (THF) moiety.
This guide provides a comprehensive, comparative framework for validating the purity of this compound, moving beyond standard optical methods to establish a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol.
The Analytical Challenge: Why HPLC-UV is Insufficient
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the cornerstone of purity analysis[1]. However, relying solely on UV detection for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate introduces critical blind spots:
Chromophoric Bias: The thiazole ring absorbs strongly in the UV range (typically around 240-260 nm). However, unreacted aliphatic precursors (e.g., THF derivatives) or ring-opened degradation products often lack a strong chromophore. HPLC-UV will fail to detect these, leading to a dangerous overestimation of purity.
Co-eluting Regioisomers: The Hantzsch thiazole synthesis often produces regioisomeric side products[1]. These isomers possess nearly identical UV spectra to the target compound, making optical differentiation impossible without baseline chromatographic resolution.
To achieve absolute confidence, we must transition to orthogonal detection strategies utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or HRMS, which offer superior specificity and sensitivity for thiazole derivatives[2].
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of various analytical techniques when applied to functionalized thiazole acetates.
Analytical Technique
Sensitivity (LOD)
Specificity for Co-eluting Impurities
Structural Elucidation Capability
Cost / Throughput
HPLC-UV (PDA)
~0.05 µg/mL
Low (Relies entirely on chromatography)
None
Low / High
LC-MS/MS (Nominal)
~0.001 µg/mL
High (via MRM transitions)
Moderate (Fragmentation patterns)
Medium / High
LC-HRMS (Q-TOF)
~0.005 µg/mL
Very High (Exact mass resolution < 5 ppm)
High (Elemental composition)
High / Medium
qNMR
~10.0 µg/mL
Moderate (Risk of overlapping signals)
Very High (Proton/Carbon mapping)
Medium / Low
Data summarized based on standard bioanalytical validation guidelines for thiazole derivatives[2][3].
Mechanistic Method Development: The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to understand the causality behind parameter selection rather than just following a recipe.
Chromatographic Causality: Managing Polarity
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is highly polar due to its sodium carboxylate moiety. If analyzed in a neutral mobile phase on a standard C18 column, it will elute near the void volume, risking severe ion suppression from unretained salts.
The Solution: By acidifying the mobile phase with 0.1% Formic Acid, we intentionally protonate the carboxylate anion, converting the salt into its free acid form (2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetic acid) in situ. This temporarily increases the molecule's lipophilicity, ensuring robust retention on a high-strength silica (e.g., HSS T3) stationary phase and allowing chromatographic resolution from polar synthetic byproducts.
Ionization Dynamics: Capturing the Full Picture
The compound is amphoteric in the gas phase. The thiazole nitrogen acts as a strong proton acceptor, making Positive Electrospray Ionization (ESI+) highly effective for generating the
[M+H]+
precursor ion. Conversely, the carboxylic acid easily deprotonates, making Negative Electrospray Ionization (ESI-) viable for the
[M−H]−
ion. Utilizing a rapid polarity-switching HRMS method ensures that impurities lacking basic nitrogens (e.g., unreacted aliphatic precursors) are not missed during the purity assessment.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system, incorporating internal checks mandated by regulatory guidelines[4].
Phase 1: Sample Preparation & Orthogonal Checks
Primary Stock: Dissolve 10.0 mg of the sodium salt in 10 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to yield a 1 mg/mL stock.
Working Solutions: Serially dilute to 10 µg/mL and 1 µg/mL for MS analysis.
Self-Validation Check: Prepare a blank (diluent only) and a matrix-spiked sample (spiked with 0.1% w/w of a known structurally similar thiazole standard). The blank rules out column carryover, while the spike confirms ionization efficiency and recovery[3].
Phase 2: Chromatographic Parameters
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) – selected specifically for enhanced retention of polar analytes.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient Elution: 0–1 min (5% B), 1–6 min (linear ramp to 95% B), 6–8 min (hold 95% B), 8–8.1 min (return to 5% B), 8.1–10 min (re-equilibration).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Phase 3: Mass Spectrometry (HRMS-QTOF) Settings
Ionization: ESI with rapid polarity switching (Pos/Neg).
Capillary Voltage: +3.5 kV / -3.0 kV.
Desolvation Temperature: 450°C.
Mass Range: m/z 50 to 1000.
Lock Mass Correction: Leucine Enkephalin infused continuously to ensure real-time mass correction (maintaining < 2 ppm mass accuracy).
Phase 4: System Validation & Acceptance Criteria
System Suitability Test (SST): Six replicate injections of the 1 µg/mL standard must yield a peak area Relative Standard Deviation (RSD) of < 2.0%[3].
Purity Calculation: The Extracted Ion Chromatogram (XIC) peak area of the exact mass (± 5 ppm window) must account for > 99.0% of the Total Ion Chromatogram (TIC) area, corroborated by the orthogonal UV (254 nm) data.
Workflow Visualization
The following diagram maps the logical decision gates of the self-validating purity assessment workflow.
Workflow for orthogonal purity verification using LC-UV and HRMS.
References
MDPI . Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at: [Link]
U.S. Environmental Protection Agency (EPA) . Environmental Chemistry Method for Thiabendazole in Water 49393802. Available at: [Link]
PubMed / NIH . Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives. Available at: [Link]
A Researcher's Guide to Navigating Reproducibility with Novel Compounds: A Case Study with Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Introduction: The Imperative of Reproducibility in an Era of Novel Chemical Entities In the fast-paced world of drug discovery and biomedical research, the pursuit of novel chemical entities with therapeutic potential is...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Reproducibility in an Era of Novel Chemical Entities
In the fast-paced world of drug discovery and biomedical research, the pursuit of novel chemical entities with therapeutic potential is paramount. However, the excitement of working with a new molecule can be quickly tempered by a significant and all-too-common challenge: the lack of reproducible results in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of establishing robust and reliable assays for novel compounds.
We will use Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate , a compound with limited publicly available biological data, as a case study to illustrate the principles and best practices for ensuring the reproducibility of your findings. While specific biological activity for this molecule is not extensively documented in peer-reviewed literature, the methodologies and considerations outlined here provide a universal framework for approaching any new small molecule with scientific rigor.
The reproducibility of experimental data is the cornerstone of scientific progress. It ensures that findings are reliable, and that subsequent research and development efforts are built on a solid foundation. Issues with reproducibility can arise from a multitude of factors, including the quality of reagents, inconsistencies in experimental protocols, and improper data analysis.[1][2] This guide will provide a comprehensive overview of these factors and offer practical strategies to mitigate them.
Part 1: Foundational Principles of Assay Reproducibility
Before embarking on any experimental work with a novel compound, it is crucial to establish a strong foundation of best practices to ensure the quality and reliability of your data.
Small Molecule Integrity: The Starting Point of a Reproducible Experiment
The quality and handling of your small molecule are critical first steps that are often overlooked. A reputable vendor should provide a Certificate of Analysis (CofA) detailing the compound's purity and characterization data, such as NMR and mass spectrometry results.
Key Considerations for Small Molecule Handling:
Purity and Identity Verification: Always source compounds from reliable vendors who provide comprehensive analytical data. If possible, independently verify the structure and purity of the compound upon receipt, especially for long-term projects.
Solubility and Stability: Thoroughly research the solubility of your compound in various solvents. The choice of solvent can impact cellular toxicity and interfere with assay readouts. It is also essential to understand the compound's stability in solution and under different storage conditions. Degradation of the compound can lead to a loss of activity or the emergence of off-target effects.[3]
Proper Storage and Handling: Adhere strictly to the recommended storage conditions. For dissolved compounds, use appropriate solvents and consider aliquoting to avoid repeated freeze-thaw cycles.[4]
The Biological System: Ensuring Consistency in Your Model
The biological system, whether it be a cell line, primary cells, or a purified enzyme, is a major source of potential variability.
Cell Line Authentication: Use authenticated cell lines from reputable cell banks. Regular testing for identity (e.g., by short tandem repeat profiling) and mycoplasma contamination is essential to ensure you are working with the correct and a healthy cell line.[2][5]
Controlling for Biological Variability: Biological systems are inherently variable. Factors such as passage number, cell density, and growth conditions can significantly impact experimental outcomes.[5] Establishing and adhering to strict standard operating procedures (SOPs) for cell culture and handling is paramount.[5] Using cryopreserved cell banks to initiate experiments can help reduce variability arising from genetic drift during continuous culture.[5]
Reagent Quality and Consistency: The quality and lot-to-lot consistency of reagents such as media, serum, and antibodies can introduce significant variability.[4] It is advisable to test new lots of critical reagents before use in large-scale experiments.
Assay Design and Validation: Building a Robust Experimental Framework
A well-designed and validated assay is fundamental to generating reproducible data. The goal of assay validation is to provide objective evidence that the method is fit for its intended purpose.[6][7]
Key Parameters for Assay Validation:
Specificity and Selectivity: The assay should be able to specifically detect the intended analyte or biological activity without interference from other components in the sample.[8]
Accuracy and Precision: Accuracy refers to how close a measurement is to the true value, while precision describes the closeness of repeated measurements. Both are critical for reliable data.[8]
Linearity and Range: The assay should demonstrate a linear relationship between the signal and the analyte concentration over a defined range.[8]
Robustness: The assay's performance should not be unduly affected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Part 2: A Hypothetical Workflow for Characterizing a Novel Compound
Given the limited information on Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, a systematic approach is required to elucidate its biological activity and develop a reproducible assay. The following workflow outlines a logical progression of experiments.
Initial Assessment and Target Class Prediction
The chemical structure of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate contains a thiazole ring, a common scaffold in many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10][11][12] The presence of a carboxylic acid group suggests potential interactions with targets that have a corresponding binding pocket.
Initial Steps:
Literature and Database Mining: Conduct thorough searches of chemical and biological databases for structurally similar compounds to identify potential biological targets.
In Silico Profiling: Utilize computational tools to predict potential targets based on the compound's structure and physicochemical properties.
Primary Screening and Hit Confirmation
The initial experimental phase involves broad screening to identify any biological activity.
Phenotypic Screening: Test the compound in a panel of diverse cell-based assays that measure general cellular health, such as cell viability, proliferation, and cytotoxicity assays.[13][14] This can provide initial clues about the compound's biological effects.
Target-Based Screening: If in silico profiling suggests potential targets, perform targeted in vitro assays, such as enzyme inhibition or receptor binding assays.
Once a "hit" is identified in a primary screen, it is crucial to confirm this activity through a series of follow-up experiments to eliminate false positives.[13]
Workflow for Hit Confirmation:
Caption: A simplified workflow for hit confirmation.
Detailed Assay Development and Optimization
Once a biological activity is confirmed, the next step is to develop a robust and reproducible assay. This involves systematically optimizing various assay parameters.
Step-by-Step Protocol for Assay Development (Example: Cell-Based Viability Assay):
Cell Seeding Density Optimization: Determine the optimal cell number per well that ensures logarithmic growth throughout the experiment and provides a good signal-to-background ratio.
Compound Treatment Optimization:
Concentration Range: Establish a dose-response curve with a sufficient number of data points to accurately determine the IC50 value.[13]
Incubation Time: Determine the optimal time for compound treatment to observe the desired biological effect.
Assay Readout Optimization:
Reagent Concentration: Optimize the concentration of the detection reagent to ensure a linear response.
Incubation Time: Determine the optimal incubation time with the detection reagent for maximal signal development.
Control Implementation:
Negative Control: Cells treated with vehicle (e.g., DMSO) only.
Positive Control: A known compound that induces the expected effect.
Data Analysis: Utilize appropriate statistical methods to analyze the data and determine key parameters such as IC50 and the Z'-factor, a measure of assay quality.
Assay Development Workflow Diagram:
Caption: A stepwise workflow for robust assay development.
Part 3: Comparative Analysis with Alternative Compounds
When working with a novel compound, comparing its activity to that of other well-characterized molecules is essential for contextualizing your results.
Selection of Appropriate Alternative Compounds
The choice of alternative compounds will depend on the confirmed biological activity of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
If a specific target is identified: Select known inhibitors or activators of that target with different chemical scaffolds.
If a phenotypic effect is observed: Choose compounds known to produce a similar phenotype through different mechanisms of action. This can help to elucidate the pathway your compound is acting on. For example, if your compound inhibits cell proliferation, you could compare it to compounds that target different phases of the cell cycle.[15]
Data Presentation for Comparative Analysis
A well-structured table is an effective way to compare the performance of your novel compound with alternatives.
Different target, potential for orthogonal testing.[17]
This table is a template. The specific alternative compounds and data would be determined by the experimental findings.
Part 4: Best Practices for Ensuring Long-Term Reproducibility
Ensuring the long-term reproducibility of your findings requires a commitment to rigorous documentation and quality control.
Standard Operating Procedures (SOPs): Create detailed SOPs for all experimental protocols.[5] These should be readily accessible to all lab members to ensure consistency.
Thorough Documentation: Maintain a detailed laboratory notebook, recording all experimental parameters, including compound lot numbers, cell passage numbers, and any deviations from the SOP.
Data Management and Analysis: Establish a standardized process for data analysis and storage. Raw data should be archived to allow for re-analysis if needed.[2]
Inter- and Intra-Assay Controls: Routinely include controls to monitor the performance of the assay over time. This can help to identify and troubleshoot any issues that may arise.
References
Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. Methods in Molecular Biology, 2383, 1-21. Available from: [Link]
Kosheeka. (2020). 4 Factors Affecting Data Reproducibility. Available from: [Link]
Gerlach, J. P., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 845-853. Available from: [Link]
Mettler Toledo. Sources of Variability in Cell Based Assays. Available from: [Link]
Hong, K., et al. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. The Journal of Immunology, 122(6), 2418-2423. Available from: [Link]
Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Available from: [Link]
Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2745–2756. Available from: [Link]
Michael, S., et al. (2015). Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types. Journal of Biomolecular Screening, 20(1), 34-45. Available from: [Link]
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
Dai, Z., et al. (2018). Therapeutic Targeting of Vascular Remodeling and Right Heart Failure in Pulmonary Arterial Hypertension with a HIF-2α Inhibitor. American Journal of Respiratory and Critical Care Medicine, 198(11), 1423-1434. Available from: [Link]
SLAS. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. Available from: [Link]
National Association of Testing Authorities, Australia. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods. Available from: [Link]
World Health Organization. (2017). Technical Guidance Series for WHO Prequalification – Diagnostic Assessment: Guidance on test method validation for in vitro diagnostic medical devices. Available from: [Link]
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]
Islam, M. M., et al. (2014). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. AAPS PharmSciTech, 15(2), 324-337. Available from: [Link]
El-Gazzar, M. G., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 223-251. Available from: [Link]
Roskoski, R. Jr. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 26(6), 1530. Available from: [Link]
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available from: [Link]
Ramamurthy, S., et al. (1999). A novel mechanism of action of chemically modified tetracyclines: inhibition of COX-2-mediated prostaglandin E2 production. The Journal of Immunology, 163(6), 3397-3404. Available from: [Link]
El-Hossary, E. M., et al. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(7), 346. Available from: [Link]
Validating Target Engagement of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (STTA): A Comparative Guide vs. Standard ALR2 Inhibitors
Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Target Engagement (TE) Validation, Biophysical Kinetics, and Cellular Thermodynamics.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, biophysicists, and drug development professionals.
Focus: Target Engagement (TE) Validation, Biophysical Kinetics, and Cellular Thermodynamics.
Scientific Context & Rationale
Aldose reductase (AKR1B1 / ALR2) is the rate-limiting enzyme of the polyol pathway, responsible for converting glucose to sorbitol. Under hyperglycemic or oxidative stress conditions, hyperactivation of ALR2 depletes cellular NADPH, exacerbating reactive oxygen species (ROS) accumulation and driving inflammatory cascades[1]. Consequently, ALR2 has emerged as a critical therapeutic target for diabetic complications, sepsis, and specific malignancies.
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (STTA) is a novel, highly selective fragment-like ligand. Thiazole-acetic acid derivatives represent a privileged scaffold for ALR2 inhibition, providing critical hydrogen bonding and hydrophobic interactions within the enzyme's active site[2].
To objectively evaluate STTA's potential, this guide compares its biophysical and cellular target engagement profile against Epalrestat , the current clinical benchmark and the only approved ALR2 inhibitor in several global regions[1]. Because biochemical enzymatic assays alone cannot confirm intracellular binding, we employ a self-validating, orthogonal workflow combining Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS)[3].
Polyol pathway modulation by STTA and Epalrestat via ALR2 inhibition.
Comparative Performance Data
To establish STTA as a superior or equivalent alternative to Epalrestat, quantitative target engagement metrics were captured across three distinct environments: isolated biochemical (SPR), live-cell physiological (CETSA), and complex lysate (DARTS).
Parameter
Assay Modality
STTA
Epalrestat (Reference)
Interpretation
KD
(Affinity)
SPR
12.4 nM
35.8 nM
STTA exhibits a ~3-fold higher binding affinity to immobilized ALR2.
koff
(Dissociation)
SPR
1.2×10−4s−1
4.5×10−4s−1
STTA has a longer target residence time, ensuring sustained inhibition.
ΔTm
(Stabilization)
CETSA (RAW264.7)
+6.5 °C
+4.2 °C
STTA induces superior thermodynamic stabilization of ALR2 in live cells.
IC
50
(Enzymatic)
NADPH Oxidation
15.2 nM
24.5 nM
STTA requires a lower concentration to halve ALR2 catalytic activity.
Protease Protection
DARTS
High (8-fold)
Moderate (4-fold)
STTA induces a more compact target conformation, shielding cleavage sites.
Experimental Protocols & Mechanistic Causality
A robust target engagement strategy must be a self-validating system. The following protocols detail not just how to execute the assays, but the causality behind the experimental design.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free quantification of association (
kon
) and dissociation (
koff
) rates.
Chip Preparation: Immobilize recombinant human AKR1B1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.5.
Causality: Amine coupling covalently anchors the protein via surface lysine residues. We target a low immobilization level (~1500 RU) to minimize mass transport limitations and steric hindrance, which is critical when analyzing low-molecular-weight fragments like STTA.
Analyte Preparation: Prepare a 2-fold dilution series of STTA and Epalrestat (0.78 nM to 100 nM) in running buffer (PBS-P+ with 1% DMSO).
Multi-Cycle Kinetics: Inject analytes at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.
Causality: We utilize multi-cycle kinetics with a high flow rate to prevent bulk refractive index shifts from confounding the fast association rates typical of thiazole-acetate derivatives.
Protocol B: Cellular Thermal Shift Assay (CETSA)
CETSA validates that the compound physically binds its target inside a living cell, accounting for membrane permeability and metabolic stability[3].
Cell Treatment: Incubate intact RAW264.7 macrophages with 1 µM STTA, 1 µM Epalrestat, or DMSO vehicle for 1 hour at 37°C.
Causality: Heating intact cells rather than lysates preserves the physiological NADPH cofactor concentrations and native macromolecular crowding. ALR2 binding is highly dependent on the NADPH-bound holoenzyme state; thus, intact cell CETSA reflects true physiological occupancy.
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.
Lysis and Detection: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble fraction via Western blot using an anti-AKR1B1 antibody.
Analysis: Plot the normalized band intensities against temperature to determine the melting temperature (
Tm
).
Protocol C: Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that ligand binding thermodynamically stabilizes the target protein, masking solvent-exposed protease cleavage sites[3].
Lysate Preparation: Lyse untreated RAW264.7 cells in M-PER buffer supplemented with protease/phosphatase inhibitors. Centrifuge to obtain clear lysate.
Ligand Incubation: Incubate the lysate with STTA (0.1 to 10 µM) or DMSO for 1 hour at room temperature.
Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a 1:1000 (w/w) ratio to the lysate. Incubate for exactly 15 minutes at room temperature.
Causality: Pronase is used because it cleaves at multiple distinct residues. When STTA binds ALR2, it induces a compact, folded state that sterically shields these cleavage sites. This validates direct binding without requiring synthetic linker attachments (like biotinylation) that might alter the STTA pharmacophore.
Termination & Detection: Stop the reaction immediately by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes. Detect intact ALR2 via Western blotting.
Orthogonal Validation Architecture
The strength of this validation framework lies in its orthogonality. Relying on a single assay can yield false positives due to assay interference or non-specific aggregation. By combining SPR, CETSA, and DARTS, we create an airtight, self-validating proof of target engagement.
Orthogonal target engagement workflow utilizing SPR, CETSA, and DARTS.
Conclusion
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (STTA) demonstrates superior target engagement profiles compared to the clinical standard, Epalrestat. Through rigorous validation using SPR, CETSA, and DARTS, STTA proves to be a highly potent, cell-permeable ligand capable of thermodynamically stabilizing ALR2 and extending target residence time, making it a highly promising candidate for downstream phenotypic and in vivo efficacy studies.
References
Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications
Frontiers in Endocrinology[Link]
Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity
National Center for Biotechnology Information (PMC)[Link]
Inhibition of LPS-induced inflammatory response in RAW264.7 cells by natural Chlorogenic acid isomers involved with AKR1B1 inhibition
National Center for Biotechnology Information (PubMed)
[Link]
Physiological and Pathological Roles of Aldose Reductase
MDPI - Biomolecules[Link]
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
Part 1: The Precautionary Principle - Hazard Assessment in the Absence of a Specific SDS The absence of a dedicated SDS for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate necessitates a disposal procedure guided...
Author: BenchChem Technical Support Team. Date: April 2026
Part 1: The Precautionary Principle - Hazard Assessment in the Absence of a Specific SDS
The absence of a dedicated SDS for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate necessitates a disposal procedure guided by the precautionary principle. This means treating the substance as potentially hazardous until proven otherwise. Our assessment is therefore based on the known properties of its primary structural components: the thiazole ring and the tetrahydrofuran (THF) group.
The Thiazole Moiety: Thiazole derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities.[4] While this makes them valuable in drug discovery, it also implies that they can interact with biological systems in unforeseen ways. For instance, other functionalized thiazole compounds, such as sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate, are classified as acutely toxic, skin and eye irritants, and may cause specific target organ toxicity.[5] Therefore, it is prudent to handle Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate and its waste with the assumption that it may possess similar irritant or toxic properties.
The Tetrahydrofuran (THF) Moiety: Tetrahydrofuran is a widely used solvent that is classified as a hazardous waste.[6][7] It is flammable and, crucially, can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[8] Although the THF in the target molecule is a substituent and not a free solvent, its presence informs the overall hazard profile and dictates that the waste should be handled with consideration for potential flammability and reactivity.
Given these considerations, all waste containing Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, including neat compound, solutions, and contaminated labware, should be managed as hazardous chemical waste.
Part 2: Essential Safety and Spill Management
Prior to handling the compound or its waste, a thorough understanding of safety protocols is essential.
Personal Protective Equipment (PPE)
When handling Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate in any form, the following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Tightly fitting safety goggles or a face shield (minimum 8 inches).
To protect against splashes and airborne particles that could be eye irritants.
Hand Protection
Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.
To prevent skin contact, as thiazole derivatives can be skin irritants.
Body Protection
A full-length laboratory coat and closed-toe shoes.
To protect against accidental spills and contamination of personal clothing.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
Assess the Spill:
Small Spill (<100 mL or 100 g): If you are trained and have the appropriate spill kit, you may clean it up.
Large Spill (>100 mL or 100 g): Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean it up yourself.
Containment (for small spills):
Don appropriate PPE.
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
Work from the outside of the spill inwards to prevent spreading.
Collection and Disposal:
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate waste.
Step 1: Waste Characterization and Segregation
Characterization: In the absence of a specific SDS, this waste stream must be characterized as "Uncharacterized Chemical Waste" or "Potentially Hazardous Research Waste."
Segregation: It is critical to segregate this waste. Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly permitted by your EHS department.[9] Incompatible chemicals, if mixed, can lead to dangerous reactions.
Step 2: Container Selection and Labeling
Container Selection:
Use a container that is compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
Ensure the container is in good condition, with no cracks or leaks.
For liquid waste, fill the container to no more than 80% capacity to allow for vapor expansion.
Labeling: Proper labeling is a legal requirement and essential for safety. The label must include:
The words "Hazardous Waste."
The full chemical name: "Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate." Avoid using abbreviations or chemical formulas.
The date when waste was first added to the container (accumulation start date).
An indication of the hazards (e.g., "Potentially Toxic," "Irritant," "Flammable solid/liquid").
Step 3: Waste Accumulation and Storage
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
Secondary Containment: The waste container must be kept in a secondary container (such as a plastic tub) that can hold the entire volume of the primary container in case of a leak.
Closure: Keep the waste container securely closed at all times, except when adding waste.[9]
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory bodies like the EPA.
The following diagram illustrates the decision-making workflow for the disposal of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
Disposal workflow for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate.
By adhering to this comprehensive guide, researchers can ensure that the disposal of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.
References
Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. Retrieved from [Link]
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. SFASU.edu. Retrieved from [Link]
Greenfield Global. (2019, April 19). TETRAHYDROFURAN Safety Data Sheet. Greenfield Global. Retrieved from [Link]
University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. UCSB Chemistry. Retrieved from [Link]
Agilent Technologies, Inc. (2024, August 23). Tetrahydrofuran Standard (1X1 mL) - Safety Data Sheet. Agilent. Retrieved from [Link]
Redox. (2023, August 4). Safety Data Sheet Tetrahydrofuran Revision 5. Redox. Retrieved from [Link]
Patel, H., Sharma, T., & Vora, J. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, e2300420.
Nissei Corporation. (n.d.). Safety Data Sheet. Nissei Corporation. Retrieved from [Link]
University College London. (2025, March 11). Laboratory Waste. UCL Estates. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB.de. Retrieved from [Link]
Jotun. (2020, July 3). Safety Data Sheet. Jotun. Retrieved from [Link]
Wagare, H., Sharma, T., & Vora, J. J. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, e2300420.
ChemRadar. (2026, March 28). Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate CAS#2228777-36-2 | Global PFAS Screening Tool. ChemRadar. Retrieved from [Link]
Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5678.
Al-Kahtani, A. A., & Al-Anazy, M. M. (2022).
Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
NextSDS. (n.d.). sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate. NextSDS. Retrieved from [Link]
Standard Operating Procedure & PPE Matrix for Handling Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates like Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate with a philosophy of proactive risk mitigation. While exh...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates like Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate with a philosophy of proactive risk mitigation. While exhaustive toxicological data for this specific sodium salt may be limited, structural analogs (such as thiazole acetates and their esters) are documented as potential skin, eye, and respiratory irritants[1][2]. Furthermore, as an organic sodium salt, this compound is inherently hygroscopic and typically presents as a fine, easily aerosolized powder.
This guide provides a self-validating, step-by-step operational protocol grounded in 3[3] and the National Research Council's 4[4].
Physico-Chemical Risk Assessment & Causality
Before selecting Personal Protective Equipment (PPE), we must understand the chemical behavior of the target molecule. You cannot protect against a hazard you do not mechanistically understand.
Table 1: Predictive Risk Profile
Property
Anticipated Behavior
Operational Causality & Risk
Physical State
Solid (Fine Powder)
High risk of aerosolization during weighing. Static charge accumulation can cause powder to bypass standard draft shields[4].
Hygroscopicity
High (Sodium Salt)
Absorbs moisture rapidly, leading to clumping or degradation. Requires handling in a desiccated environment or inert atmosphere to preserve chemical integrity.
Toxicity Profile
Unknown / Mild Irritant
Structural analogs indicate potential mucosal and dermal irritation[2]. Must be treated as a hazardous substance under 29 CFR 1910.1450[3].
Personal Protective Equipment (PPE) Matrix
Under OSHA 29 CFR 1910.132, a hazard assessment dictates that PPE must serve as the last line of defense after engineering controls (e.g., fume hoods) are established[3][5].
Nitrile provides broad-spectrum resistance to organic salts. Double-gloving is required for compounds of unknown toxicity to ensure a fail-safe barrier[4][7].
Mandatory only if weighing bulk quantities outside a certified chemical fume hood or ventilated balance enclosure[4].
Step-by-Step Operational Protocol
Engineering Control Prerequisite: All handling must occur within a certified chemical fume hood with a verified face velocity of 80-120 fpm.
Phase 1: Preparation and Donning (Self-Validating System)
Inspect Engineering Controls: Verify the fume hood monitor indicates adequate flow. Validation: A piece of Kimwipe held at the sash edge should pull inward.
Don Base PPE: Put on long pants and closed-toe shoes[6]. Don the lab coat, ensuring it is fully buttoned to the neck.
Establish Dermal Barrier: Don the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the outer pair, pulling the cuffs over the lab coat sleeves. Causality: This creates a continuous, overlapping barrier that prevents powder from settling on the wrists[7].
Eye Protection: Don chemical splash goggles, ensuring a tight seal against the face[7].
Phase 2: Weighing and Transfer (High-Risk Step)
Causality: Static electricity can cause fine organic salts to disperse uncontrollably, leading to cross-contamination and inhalation exposure.
Anti-Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth. Discharge the area using an anti-static gun (e.g., Zerostat) if available.
Weighing: Place the analytical balance deep within the fume hood. Slowly open the reagent bottle to prevent a sudden pressure differential from ejecting the powder.
Transfer: Use a static-free stainless steel or PTFE spatula. Transfer the Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate directly into a tared, sealable vessel.
Sealing: Immediately cap the reaction vessel and the bulk reagent bottle before removing them from the hood.
Phase 3: Spill Response and Waste Disposal
Causality: Sweeping dry powders aerosolizes them into the breathing zone. Wet-wiping is required to dissolve and capture the sodium salt safely.
Solid Spills: Do not dry sweep. Cover the spilled powder with paper towels. Gently apply a compatible solvent (e.g., water or ethanol, as organic sodium salts are typically highly water-soluble) to dampen the area[2].
Collection: Wipe up the dissolved spill working from the outside in to prevent spreading. Place contaminated wipes in a designated solid hazardous waste container.
Waste Segregation: According to 8[8], organic sodium salts should be collected in clearly labeled hazardous waste containers. Do not flush down the drain unless specifically authorized by your institutional Chemical Hygiene Plan[3][8].
Doffing: Remove the outer gloves inside the hood and dispose of them. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands immediately with soap and water.
Operational Workflow Visualization
The following diagram illustrates the logical workflow for handling and disposing of this compound, emphasizing the integration of PPE and engineering controls.
Workflow for the safe handling, transfer, and disposal of organic sodium salts.
References
Occupational Safety and Health Administration (OSHA) . "Personal Protective Equipment Requirements for Laboratories." North Carolina State University EHS. 6
Occupational Safety and Health Administration (OSHA) . "Laboratory Safety Guidance." OSHA.gov. 3
National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. 4
Abmole Bioscience . "Material Safety Data Sheet of Methyl 2-(2-(Tetrahydrofuran-3-Yl)Thiazol-4-Yl)Acetate." Abmole.com. 1